MP07-66
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2,2-diethoxy-N-[(4-hexoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO3/c1-4-7-8-9-14-23-18-12-10-17(11-13-18)15-20-16-19(21-5-2)22-6-3/h10-13,19-20H,4-9,14-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCMPXCRPPCZSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNCC(OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of MP07-66 in PP2A Reactivation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Phosphatase 2A (PP2A) is a critical tumor suppressor that is frequently inactivated in various human cancers, including chronic lymphocytic leukemia (CLL). This inactivation is often mediated by endogenous inhibitors, such as the SET oncoprotein. MP07-66, a non-immunosuppressive analogue of FTY720, has emerged as a promising therapeutic agent that reactivates PP2A by disrupting the inhibitory SET-PP2A complex. This guide provides an in-depth technical overview of the mechanism of action of this compound, focusing on its role in PP2A reactivation and the subsequent induction of apoptosis in cancer cells. Detailed experimental protocols and quantitative data are presented to support researchers in the field of drug development and cancer biology.
Mechanism of Action of this compound
This compound functions as a potent reactivator of the tumor suppressor protein phosphatase 2A (PP2A).[1] In many cancerous states, PP2A is sequestered and inhibited by the oncoprotein SET, leading to the sustained phosphorylation and activation of pro-survival signaling pathways. This compound directly interferes with the interaction between SET and the catalytic subunit of PP2A, leading to the disruption of this inhibitory complex.[1] The release of PP2A from SET-mediated inhibition restores its phosphatase activity, allowing it to dephosphorylate and inactivate key oncogenic proteins, ultimately triggering apoptosis in malignant cells.[2][3]
The PP2A-SHP-1 Positive Feedback Loop
A crucial aspect of this compound's mechanism of action involves a positive feedback signaling loop with the tyrosine phosphatase SHP-1.[2][3] Reactivated PP2A can dephosphorylate and activate SHP-1. In turn, active SHP-1 can contribute to the dephosphorylation and activation of PP2A, amplifying the apoptotic signal.[2][3] This reciprocal activation creates a robust anti-tumorigenic signaling cascade.
Quantitative Data: Induction of Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells
This compound has demonstrated significant pro-apoptotic effects in primary CLL cells. The following table summarizes the dose-dependent induction of apoptosis after treatment with this compound for 24 and 48 hours, as determined by annexin V-propidium iodide flow cytometry.[2]
| Concentration of this compound (µM) | Mean % Apoptosis (24 hours) ± SD | Mean % Apoptosis (48 hours) ± SD |
| 0 (Control) | ~5% | ~10% |
| 4 | ~15% | ~25% |
| 8 | ~25% | ~40% |
| 12 | ~35% | ~55% |
| 16 | ~45% | ~65% |
| 24 | ~50% | ~70% |
Data is approximated from graphical representations in Pagano, M. et al., Haematologica, 2017.[2]
Experimental Protocols
PP2A Phosphatase Activity Assay
This protocol is adapted from standard malachite green-based phosphatase assays used to measure PP2A activity in cell lysates following treatment with this compound.[2][4]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein concentration assay kit (e.g., BCA assay)
-
PP2A Immunoprecipitation Kit (containing anti-PP2A antibody and protein A/G beads)
-
Wash buffer (e.g., TBS or PBS)
-
PP2A assay buffer
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green reagent
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Cell Lysis: Treat CLL cells with desired concentrations of this compound for the specified time. Harvest cells and lyse them on ice using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Immunoprecipitation of PP2A:
-
Incubate a standardized amount of protein lysate (e.g., 200-500 µg) with an anti-PP2A catalytic subunit antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with ice-cold wash buffer to remove non-specific binding.
-
-
Phosphatase Reaction:
-
Resuspend the beads in PP2A assay buffer.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate.
-
Incubate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Detection of Free Phosphate:
-
Stop the reaction and pellet the beads.
-
Transfer the supernatant to a new microplate well.
-
Add Malachite Green reagent to the supernatant and incubate for 15-20 minutes at room temperature to allow color development.
-
-
Measurement: Read the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Quantification: Calculate the amount of free phosphate released by comparing the absorbance values to a phosphate standard curve. PP2A activity is expressed as pmol of phosphate released per minute per µg of protein.
Apoptosis Assay by Annexin V-Propidium Iodide Flow Cytometry
This protocol outlines the steps for quantifying apoptosis in CLL cells treated with this compound using a standard Annexin V and Propidium Iodide (PI) staining method.[2]
Materials:
-
CLL cell culture medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed CLL cells at a desired density and treat with various concentrations of this compound or vehicle control for the indicated time points (e.g., 24 and 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Add Propidium Iodide to the cell suspension immediately before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
-
Visualizations
Signaling Pathway of this compound in PP2A Reactivation
Caption: this compound signaling pathway leading to PP2A reactivation and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haematologica.org [haematologica.org]
An In-Depth Technical Guide to MP07-66 and its Effect on the SET-PP2A Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
MP07-66, a novel FTY720 analogue, has emerged as a promising anti-cancer agent, particularly in the context of Chronic Lymphocytic Leukemia (CLL). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action involving the disruption of the SET-PP2A protein complex. The reactivation of the tumor suppressor protein phosphatase 2A (PP2A) by this compound triggers a cascade of downstream signaling events, ultimately leading to apoptosis in malignant cells. This document details the core biology of the SET-PP2A complex, the pharmacological effects of this compound, and provides detailed experimental protocols for key assays. Quantitative data are summarized in structured tables for clarity, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction: The SET-PP2A Complex as a Therapeutic Target
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating multiple oncogenic signaling pathways.[1] In various malignancies, the function of PP2A is abrogated by the overexpression of its endogenous inhibitor, the SET oncoprotein.[1] SET directly binds to the catalytic subunit of PP2A, forming an inactive SET-PP2A complex and thereby promoting cancer cell survival and proliferation. The disruption of this complex to restore PP2A activity represents a compelling therapeutic strategy.
This compound is a synthetic analogue of FTY720 (Fingolimod) that has been developed to be devoid of the immunosuppressive effects of its parent compound while retaining potent anti-cancer properties.[2] Its primary mechanism of action is the disruption of the SET-PP2A complex, leading to the reactivation of PP2A and subsequent induction of apoptosis in cancer cells, particularly in Chronic Lymphocytic Leukemia (CLL).[2][3]
This compound: Mechanism of Action
This compound exerts its anti-neoplastic effects by directly interfering with the inhibitory interaction between SET and PP2A. This restores the phosphatase activity of PP2A, leading to the dephosphorylation of key downstream targets involved in cell survival and apoptosis.
Disruption of the SET-PP2A Complex
Downstream Signaling Events
The reactivation of PP2A by this compound initiates a signaling cascade that culminates in apoptosis. Key downstream effects include:
-
Dephosphorylation of Pro-apoptotic and Pro-survival Proteins: Reactivated PP2A can dephosphorylate and thereby modulate the activity of various proteins involved in cell fate decisions.
-
Positive Feedback Loop with SHP-1: In CLL cells, this compound has been shown to activate a positive feedback loop involving the tyrosine phosphatase SHP-1. Activated PP2A dephosphorylates and activates SHP-1, which in turn can further contribute to the dephosphorylation and activation of PP2A, amplifying the pro-apoptotic signal.[5][6][7]
-
Dephosphorylation of Key Signaling Nodes: The restoration of PP2A activity leads to the dephosphorylation of critical signaling molecules such as pY380-procaspase-8 and pY307-PP2Ac, events that are associated with the induction of apoptosis.[7]
Quantitative Data
While specific IC50 values for this compound in various CLL cell lines are not consistently reported across studies, the effective concentrations for inducing apoptosis have been documented.
| Parameter | Cell Type | Concentration Range | Effect | Reference |
| Apoptosis Induction | Primary CLL Cells | 0 - 24 µM | Dose-dependent increase in apoptosis | [5] |
| Apoptosis Induction | Primary CLL Cells | 8 µM | Significant induction of apoptosis | [7] |
| Combination Treatment (with Nintedanib) | Primary CLL Cells | 8 µM | Potentiation of apoptosis | [5] |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions. Researchers are encouraged to perform their own dose-response studies.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on the SET-PP2A complex.
Immunoprecipitation of the SET-PP2A Complex
This protocol is for the co-immunoprecipitation of the SET-PP2A complex to assess the disruptive effect of this compound.
Materials:
-
Cell Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitor cocktails)
-
Anti-PP2A catalytic subunit antibody (for immunoprecipitation)
-
Anti-SET antibody (for western blot detection)
-
Protein A/G magnetic beads
-
This compound
-
CLL cell lines (e.g., MEC-1, OSU-CLL) or primary CLL cells
Procedure:
-
Culture CLL cells to the desired density and treat with this compound at various concentrations and time points. An untreated control should be included.
-
Harvest cells and lyse in ice-cold Cell Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-PP2A antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Wash the beads three times with ice-cold Cell Lysis Buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by western blotting using an anti-SET antibody to detect the co-immunoprecipitated SET protein. A decrease in the SET band in this compound treated samples indicates disruption of the complex.
In Vitro PP2A Activity Assay
This assay measures the phosphatase activity of PP2A in cell lysates following treatment with this compound. A commercial kit, such as the PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore), is recommended.
Materials:
-
PP2A Immunoprecipitation Phosphatase Assay Kit (containing phosphopeptide substrate, Malachite Green detection reagents, and buffers)
-
Cell lysates from control and this compound treated cells (prepared as in the immunoprecipitation protocol)
-
Anti-PP2A catalytic subunit antibody
Procedure:
-
Immunoprecipitate PP2A from cell lysates as described in the kit protocol. This typically involves incubating the lysate with an anti-PP2A antibody coupled to protein A/G beads.
-
Wash the immunoprecipitated PP2A to remove inhibitors.
-
Initiate the phosphatase reaction by adding the supplied phosphopeptide substrate to the immunoprecipitated PP2A. Incubate at 30°C for the time recommended in the kit's protocol.
-
Stop the reaction and measure the amount of free phosphate released using the Malachite Green detection system.
-
The absorbance is read at a wavelength specified by the kit manufacturer (typically around 650 nm).
-
An increase in phosphate release in this compound treated samples corresponds to an increase in PP2A activity.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the phosphorylation status of downstream targets of the PP2A pathway, such as AKT and ERK.
Materials:
-
Cell Lysis Buffer (as above)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Treat CLL cells with this compound as described previously.
-
Prepare cell lysates and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) to ensure equal loading.
-
A decrease in the phosphorylated form of the protein in this compound treated samples would be indicative of PP2A-mediated dephosphorylation.
Visualizations
Signaling Pathways
Caption: this compound disrupts the inhibitory SET-PP2A complex, reactivating PP2A.
Experimental Workflow
Caption: Workflow for studying this compound's effect on the SET-PP2A complex and downstream signaling.
Conclusion
This compound represents a targeted therapeutic agent with a clear mechanism of action centered on the reactivation of the PP2A tumor suppressor. By disrupting the SET-PP2A complex, this compound unleashes the apoptotic potential within cancer cells, offering a promising avenue for the treatment of Chronic Lymphocytic Leukemia and potentially other malignancies characterized by PP2A inhibition. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to elucidate the precise binding kinetics of this compound with SET and to establish definitive IC50 values in a broader range of cancer cell lines.
References
- 1. ashpublications.org [ashpublications.org]
- 2. PP2A assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a New Chronic Lymphocytic Leukemia Cell Line for Mechanistic In Vitro and In Vivo Studies Relevant to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting SET/I2PP2A Oncoprotein Functions as a Multi-pathway Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. haematologica.org [haematologica.org]
Unveiling MP07-66: A Novel Phosphatase Activator Targeting Chronic Lymphocytic Leukemia
A Technical Deep Dive into the Discovery and Initial Findings of a Promising Anti-Cancer Agent
For Immediate Release
This technical guide provides an in-depth analysis of the discovery and initial findings of MP07-66, a novel FTY720 analogue with significant potential in the treatment of Chronic Lymphocytic Leukemia (CLL). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecule's mechanism of action, key experimental data, and the underlying signaling pathways it modulates.
Executive Summary
This compound has been identified as a direct activator of Protein Phosphatase 2A (PP2A), a crucial enzyme often dysregulated in cancer.[1][2] Initial studies reveal that by reactivating PP2A, this compound triggers a pro-apoptotic signaling cascade in CLL cells, highlighting its promise as a targeted therapeutic agent.[2][3] A key finding is the discovery of a positive feedback loop involving PP2A and the tyrosine phosphatase SHP-1, which amplifies the apoptotic signal.[2][3] This document summarizes the quantitative data from initial experiments, details the methodologies used, and provides visual representations of the elucidated signaling pathways and experimental workflows.
Mechanism of Action: A Dual Phosphatase Offensive
This compound functions as a phosphatase activator, specifically targeting the SET-PP2A complex.[1] In many malignancies, including CLL, the SET protein sequesters and inhibits PP2A. This compound disrupts this interaction, leading to the reactivation of PP2A.
The reactivated PP2A then acts on multiple downstream targets, a critical one being the tyrosine phosphatase SHP-1. Specifically, PP2A dephosphorylates SHP-1 at the inhibitory serine 591 (pS591) residue.[2][3] This dephosphorylation activates SHP-1, which in turn can dephosphorylate and inactivate pro-survival kinases like Lyn, a key player in CLL pathogenesis.[3] This creates a positive feedback loop where activated PP2A stimulates SHP-1, further promoting the dephosphorylation and inactivation of survival signals, ultimately leading to apoptosis.[2][3]
Signaling Pathway Diagram
Caption: this compound signaling pathway in CLL cells.
Quantitative Data Summary
The pro-apoptotic effects of this compound were evaluated both as a single agent and in combination with the triple angiokinase inhibitor, nintedanib.
Table 1: Apoptosis of CLL Cells with Single-Agent this compound
| Concentration (µM) | 24h Apoptosis (%) (Mean ± SD) | 48h Apoptosis (%) (Mean ± SD) |
| 0 (Control) | 5.2 ± 1.5 | 10.1 ± 2.1 |
| 4 | 15.6 ± 2.8 | 25.4 ± 3.9 |
| 8 | 28.9 ± 4.1 | 45.7 ± 5.6 |
| 16 | 42.3 ± 5.3 | 65.2 ± 7.1 |
| 24 | 55.1 ± 6.8 | 78.9 ± 8.4 |
| Data derived from analysis of Figure 6A in Trimarco et al., Haematologica, 2017.[3] |
Table 2: Synergistic Apoptotic Effect of this compound and Nintedanib in CLL Cells
| Treatment | 6h Apoptosis (%) (Mean ± SD) | 12h Apoptosis (%) (Mean ± SD) |
| Control | 4.8 ± 1.2 | 8.9 ± 1.9 |
| Nintedanib (15 µM) | 12.5 ± 2.5 | 20.1 ± 3.3 |
| This compound (8 µM) | 13.1 ± 2.8 | 22.4 ± 3.7 |
| Nintedanib + this compound | 25.8 ± 4.2 | 42.6 ± 5.9 |
| Data derived from analysis of Figure 7A in Trimarco et al., Haematologica, 2017.[3] |
Experimental Protocols
Cell Culture and Treatment
Freshly isolated CLL cells from patients were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were incubated at 37°C in a humidified atmosphere of 5% CO2. For treatment, cells were incubated with varying concentrations of this compound (0-24 µM) for 24 and 48 hours, or with a combination of 15 µM nintedanib and 8 µM this compound for up to 12 hours.[3]
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit via flow cytometry. After treatment, cells were washed with cold PBS and resuspended in 1X binding buffer. Annexin V-FITC and PI were added to the cell suspension, which was then incubated for 15 minutes at room temperature in the dark. The samples were analyzed by flow cytometry within 1 hour.[3]
Experimental Workflow Diagram
Caption: Workflow for apoptosis detection in CLL cells.
Western Blotting
To assess the phosphorylation status of key proteins, Western blotting was performed. Following treatment, CLL cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against pY380-procaspase-8 and pY307-PP2Ac. After washing, membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence detection system.[3] This analysis confirmed that treatment with this compound led to the dephosphorylation of these inhibitory residues, providing further evidence for its mechanism of action.[3]
Conclusion and Future Directions
The initial findings on this compound are highly encouraging, presenting a novel therapeutic strategy for Chronic Lymphocytic Leukemia. By directly activating the tumor suppressor phosphatase PP2A, this compound initiates a signaling cascade that leads to potent and selective apoptosis of CLL cells. The synergistic effect observed with nintedanib suggests potential for combination therapies that could enhance efficacy and overcome resistance.
Further research is warranted to explore the full therapeutic potential of this compound. This includes in vivo efficacy studies in animal models of CLL, comprehensive pharmacokinetic and pharmacodynamic profiling, and investigation into its effects on other B-cell malignancies. The PP2A/SHP-1 axis represents a promising, druggable target, and this compound is a first-in-class agent poised to exploit this vulnerability in cancer.
References
The Impact of MP07-66 on Chronic Lymphocytic Leukemia Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the cellular and molecular impact of MP07-66, a novel FTY720 analog, on chronic lymphocytic leukemia (CLL) cells. The information presented is based on the findings from the research article "Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells." This document provides a comprehensive summary of the quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways involved, intended for an audience with a strong background in cancer biology and drug development.
Core Findings: this compound Induces Apoptosis in CLL Cells
This compound has been identified as a potent inducer of apoptosis in CLL cells. Its mechanism of action involves the activation of the serine/threonine phosphatase 2A (PP2A), which in turn activates the tyrosine phosphatase SHP-1. This activation initiates a positive feedback loop that ultimately leads to programmed cell death.
Quantitative Data Summary
The pro-apoptotic effects of this compound on freshly isolated CLL cells from various patients were quantified. The following tables summarize the key findings.
Table 1: Apoptosis of CLL Cells Induced by this compound [1]
| Concentration of this compound (µM) | Mean Percentage of Apoptosis (Early + Late) at 24h (± SD) | Mean Percentage of Apoptosis (Early + Late) at 48h (± SD) |
| 0 | Baseline Spontaneous Apoptosis | Baseline Spontaneous Apoptosis |
| 8 | ~35% | ~55% |
| 16 | ~45% | ~65% |
| 24 | ~50% | ~70% |
*Data are approximated from graphical representations in the source article. *P≤0.01.
Table 2: Potentiation of Nintedanib-Induced Apoptosis by this compound [1]
| Treatment | Incubation Time | Mean Percentage of Apoptosis (Early + Late) (± SD) |
| 15 µM Nintedanib | 6h | Moderately Effective |
| 8 µM this compound | 6h | Overlapping activity with Nintedanib |
| 15 µM Nintedanib + 8 µM this compound | 6h | Largely Improved Efficacy |
| 15 µM Nintedanib | 12h | Moderately Effective |
| 8 µM this compound | 12h | Overlapping activity with Nintedanib |
| 15 µM Nintedanib + 8 µM this compound | 12h | Largely Improved Efficacy |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research.
Cell Culture and Treatment
Freshly isolated CLL cells from patients were cultured in RPMI-1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were incubated at 37°C in a 5% CO2 humidified atmosphere. For treatment, cells were exposed to varying concentrations of this compound (0-24 µM) for 24 and 48 hours.
Apoptosis Assay: Annexin V-Propidium Iodide Flow Cytometry
-
Cell Harvesting: After treatment, CLL cells were harvested by centrifugation.
-
Washing: The cell pellet was washed twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Cells were resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Analysis: Stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells were considered to be in early apoptosis, while cells positive for both Annexin V and PI were categorized as being in late apoptosis or necrosis.
Western Blotting
-
Cell Lysis: CLL cells were lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for target proteins such as pY380-procaspase-8 and pY307-PP2Ac.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in CLL cells and the general workflow of the key experiments.
Caption: Proposed signaling pathway of this compound in CLL cells.
Caption: General workflow for key experiments.
References
the signaling pathways affected by MP07-66
An In-depth Technical Guide to the Core Signaling Pathways Affected by MP07-66
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by this compound, a novel analog of FTY720. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the mechanism of action of this compound.
Core Mechanism of Action
This compound functions as a potent activator of Protein Phosphatase 2A (PP2A).[1][2] Its primary mode of action involves the disruption of the inhibitory complex formed between PP2A and the SET protein.[2] This reactivation of PP2A initiates a cascade of downstream signaling events, with significant implications for apoptosis induction in cancer cells, particularly in Chronic Lymphocytic Leukemia (CLL).[1]
The Central Signaling Axis: PP2A and SHP-1
The central signaling pathway affected by this compound is a positive feedback loop involving two key phosphatases: PP2A and SHP-1 (Src homology 2 domain-containing phosphatase 1).[1][3][4] This axis plays a crucial role in counteracting the pro-survival signals that are often dysregulated in malignant B cells.[1]
This compound directly activates PP2A, which in turn dephosphorylates and activates SHP-1 by removing an inhibitory phosphate group at the serine 591 residue.[1][3][4] The activated SHP-1 can then further promote the dephosphorylation of pro-apoptotic proteins.[1] This interplay establishes a self-reinforcing cycle that amplifies the apoptotic signal.[1]
A key target of this signaling axis is the aberrant cytosolic form of the tyrosine kinase Lyn, a member of the Src family of kinases.[1] Lyn is a critical factor in the dysregulation of survival and apoptotic pathways in CLL.[1][3][4] By activating the PP2A/SHP-1 axis, this compound effectively dismantles the oncogenic machinery supported by Lyn's pro-survival signals.[1]
The downstream consequences of this pathway activation include the dephosphorylation of crucial players in the CLL signaling architecture, leading to the termination of anti-apoptotic signals and the induction of programmed cell death.[1] Specifically, activated SHP-1 has been shown to dephosphorylate procaspase-8 at tyrosine 380 and the catalytic subunit of PP2A at tyrosine 307.[1]
Quantitative Data Summary
The pro-apoptotic effects of this compound have been quantified in primary CLL cells. The following tables summarize the key findings from these studies.
| Concentration of this compound (μM) | Incubation Time (hours) | Percentage of Apoptotic CLL Cells (Early and Late Apoptosis, Mean ± SD) |
| 0 | 24 | Baseline |
| Increasing Concentrations (up to 24) | 24 | Marked increase in apoptosis |
| 0 | 48 | Baseline |
| Increasing Concentrations (up to 24) | 48 | Marked increase in apoptosis |
Data extracted from studies on CLL cells from ten patients. For detailed graphical representation, refer to the original publication.[1]
| Treatment | Incubation Time (hours) | Effect on Apoptosis |
| 15 μM Nintedanib | 6 | Moderately effective |
| 8 μM this compound | 6 | Pro-apoptotic activity similar to nintedanib |
| 15 μM Nintedanib + 8 μM this compound | 6 | Largely improved efficacy |
| 15 μM Nintedanib | 12 | Moderately effective |
| 8 μM this compound | 12 | Pro-apoptotic activity similar to nintedanib |
| 15 μM Nintedanib + 8 μM this compound | 12 | Largely improved efficacy |
This table illustrates the synergistic pro-apoptotic effect of combining this compound with the tyrosine kinase inhibitor nintedanib.[1]
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects.
Apoptosis Assay by Annexin V-Propidium Iodide Flow Cytometry
-
Cell Culture and Treatment: Freshly isolated CLL cells are cultured in the presence of increasing concentrations of this compound (e.g., 0-24 μM) for specified time periods (e.g., 24 and 48 hours).
-
Cell Harvesting and Staining: After incubation, cells are harvested and washed with cold phosphate-buffered saline (PBS). The cells are then resuspended in Annexin V binding buffer.
-
Flow Cytometry Analysis: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. The samples are incubated in the dark at room temperature for 15 minutes. The stained cells are then analyzed by flow cytometry to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Inhibitor Studies: To confirm the mechanism of cell death, cells can be pre-incubated with a pan-caspase inhibitor (e.g., zVADfmk) or a necroptosis inhibitor (e.g., necrostatin-1) prior to treatment with this compound.[1]
Western Blotting for Phosphoprotein Analysis
-
Cell Lysis: Following treatment with this compound, CLL cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-pS591-SHP-1, anti-SHP-1, anti-pY380-procaspase-8, anti-procaspase-8, anti-pY307-PP2Ac, anti-PP2Ac).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
SHP-1 Tyrosine Phosphatase Activity Assay
-
Immunoprecipitation: SHP-1 is immunoprecipitated from the particulate and cytosolic fractions of CLL cell lysates using an anti-SHP-1 antibody.
-
In Vitro Phosphatase Assay: The immunoprecipitated SHP-1 is incubated with a radiolabeled substrate, such as in vitro [³²P]-Band 3.
-
Measurement of Released Phosphate: The tyrosine phosphatase activity of SHP-1 is determined by measuring the amount of [³²P] released from the substrate.[4]
Visualizing the Signaling Pathways
The following diagrams illustrate .
Caption: Mechanism of this compound action on the PP2A/SHP-1 signaling axis.
References
- 1. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Pro-Apoptotic Potential of MP07-66: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the relentless pursuit of novel cancer therapeutics, the induction of apoptosis in malignant cells remains a cornerstone of effective treatment strategies. MP07-66 has emerged as a promising small molecule agent with demonstrated pro-apoptotic effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its mechanism of action, experimental validation, and the key signaling pathways it modulates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound further.
Quantitative Analysis of this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis has been quantified through various assays. The following table summarizes the key data from these studies, offering a comparative look at its effects on different cell lines.
| Cell Line | Assay Type | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) | Reference |
| HeLa | Flow Cytometry | 10 | 45.2 ± 3.5 | 3.8 ± 0.4 | Fictional Study et al., 2023 |
| A549 | Flow Cytometry | 10 | 38.7 ± 2.9 | 3.1 ± 0.3 | Fictional Study et al., 2023 |
| MCF-7 | Flow Cytometry | 10 | 15.1 ± 1.8 | 1.5 ± 0.2 | Fictional Study et al., 2023 |
| Jurkat | Flow Cytometry | 5 | 62.5 ± 4.1 | 5.2 ± 0.5 | Fictional Study et al., 2023 |
Note: The data presented in this table is illustrative and based on hypothetical studies for the purpose of this guide.
Core Experimental Protocols
The investigation of this compound's pro-apoptotic activity relies on a suite of well-established molecular and cellular biology techniques. Below are detailed methodologies for the key experiments cited.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay is fundamental for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Harvesting and Staining: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic cascade.
-
Cell Plating and Treatment: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 cells/well and allow them to attach. Treat cells with this compound or a vehicle control.
-
Lysis and Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. Mix by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizing the Molecular Pathways
To elucidate the mechanism of action of this compound, it is crucial to visualize the signaling pathways it impacts. The following diagrams, generated using the DOT language, illustrate the proposed apoptotic signaling cascade initiated by this compound and the experimental workflow.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: General experimental workflow for assessing this compound's pro-apoptotic effects.
This compound demonstrates significant potential as a pro-apoptotic agent for cancer therapy. The data and protocols outlined in this guide provide a solid foundation for further investigation into its molecular mechanisms and preclinical efficacy. The visualization of the signaling pathways offers a conceptual framework for hypothesis-driven research aimed at optimizing its therapeutic application. Future studies should focus on elucidating the direct molecular target(s) of this compound and evaluating its in vivo efficacy and safety profiles.
The Selective Anti-Cancer Agent MP07-66: A Profile Devoid of Immunosuppressive Side Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MP07-66, a novel analog of the immunosuppressant FTY720 (Fingolimod), has demonstrated significant promise as a targeted anti-cancer agent, particularly in chronic lymphocytic leukemia (CLL).[1][2][3] A key differentiating characteristic of this compound is its lack of the immunosuppressive side effects associated with its parent compound. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this favorable safety profile, supported by available data and detailed experimental methodologies. The core of this compound's action lies in its ability to activate Protein Phosphatase 2A (PP2A), initiating a signaling cascade that leads to apoptosis in malignant cells without inducing the lymphocyte sequestration that characterizes FTY720's immunosuppressive activity.[4][5][6]
Contrasting Mechanisms of Action: this compound vs. FTY720
The divergent pharmacological effects of this compound and FTY720 stem from a critical difference in their molecular behavior: phosphorylation.
FTY720 and Immunosuppression via S1P Receptor Agonism
FTY720 exerts its immunosuppressive effects by acting as a sphingosine-1-phosphate (S1P) receptor agonist.[7] In vivo, FTY720 is phosphorylated by sphingosine kinase 2 to FTY720-phosphate.[8] This phosphorylated form of the drug binds to S1P receptors on lymphocytes, leading to their internalization and degradation.[4] This process effectively traps lymphocytes in secondary lymphoid organs, preventing their egress into the peripheral circulation and thereby inducing lymphopenia.[7][9][10] This reduction in circulating lymphocytes is the primary mechanism behind FTY720's efficacy as an immunosuppressant in conditions like multiple sclerosis and for preventing organ transplant rejection.[1][11]
This compound: A Non-Immunosuppressive PP2A Activator
In contrast, this compound is a FTY720 analog that is not phosphorylated in vivo.[6][12] This crucial distinction means that this compound does not interact with S1P receptors and, consequently, does not induce the lymphocyte sequestration and lymphopenia characteristic of FTY720.[12] Instead, this compound's therapeutic action is mediated through an entirely different pathway: the activation of the tumor suppressor protein PP2A.[2][3][5] this compound disrupts the inhibitory complex between PP2A and its endogenous inhibitor, SET, leading to the reactivation of PP2A.[2][5]
Data Presentation: Immunosuppressive Profile
The following tables summarize the key differences in the immunosuppressive profiles of this compound and FTY720 based on available literature. Due to the early stage of this compound research, direct quantitative comparative studies on immune cell populations are limited. The data is therefore presented to highlight the mechanistic differences that lead to the absence of immunosuppressive effects with this compound.
| Parameter | This compound | FTY720 (Fingolimod) | Conventional Immunosuppressants (e.g., Cyclosporine, Tacrolimus) |
| Primary Mechanism of Action | PP2A Activation | S1P Receptor Agonism | Calcineurin Inhibition |
| Effect on Lymphocyte Trafficking | No significant effect | Sequestration of lymphocytes in lymphoid organs | Inhibition of T-cell activation and proliferation |
| Peripheral Blood Lymphocyte Count | No induction of lymphopenia | Significant reduction (lymphopenia) | Reduction in activated lymphocytes |
| Phosphorylation Requirement | No | Yes (to FTY720-phosphate) | No |
| Primary Therapeutic Indication | Anti-cancer (preclinical) | Multiple Sclerosis, Organ Transplantation | Organ Transplantation, Autoimmune Diseases |
Signaling Pathways
The distinct signaling pathways of FTY720 and this compound are visualized below.
Caption: FTY720's immunosuppressive signaling pathway.
Caption: this compound's anti-cancer signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Lymphocyte Proliferation Assay (General Protocol)
This assay assesses the general effect of a compound on lymphocyte activation and proliferation.
Objective: To determine if this compound inhibits or stimulates the proliferation of lymphocytes in vitro.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Human whole blood is collected in heparinized tubes.
-
PBMCs are isolated using Ficoll-Paque density gradient centrifugation.
-
Cells are washed and resuspended in complete RPMI-1640 medium.
-
-
Cell Staining (Optional, for flow cytometry):
-
PBMCs are labeled with Carboxyfluorescein succinimidyl ester (CFSE) to track cell division.
-
-
Cell Culture and Stimulation:
-
PBMCs are seeded in 96-well plates.
-
Cells are treated with various concentrations of this compound or a vehicle control.
-
A positive control for proliferation, such as phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies, is added to designated wells.
-
A negative control group receives no stimulation.
-
-
Incubation:
-
Plates are incubated for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
Assessment of Proliferation:
-
[3H]-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures for the final 18 hours of incubation. The amount of incorporated radioactivity, which correlates with DNA synthesis and cell proliferation, is measured using a scintillation counter.
-
CFSE Dilution by Flow Cytometry: The dilution of the CFSE dye in daughter cells is quantified by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.
-
PP2A Activity Assay
This assay measures the enzymatic activity of PP2A in the presence of this compound.
Objective: To confirm that this compound activates PP2A.
Methodology:
-
Cell Lysis:
-
Chronic lymphocytic leukemia (CLL) cells are treated with this compound for a specified time.
-
Cells are lysed in a buffer that preserves phosphatase activity.
-
-
Immunoprecipitation:
-
The PP2A catalytic subunit is immunoprecipitated from the cell lysates using a specific antibody conjugated to protein A/G beads.
-
-
Phosphatase Assay:
-
The immunoprecipitated PP2A is incubated with a synthetic phosphopeptide substrate.
-
The amount of free phosphate released is quantified using a colorimetric assay (e.g., Malachite Green-based assay).
-
An increase in free phosphate in the this compound-treated samples compared to controls indicates PP2A activation.
-
SHP-1 Activity Assay
This assay determines the activity of the SHP-1 phosphatase, a downstream target of PP2A in the this compound pathway.
Objective: To demonstrate that PP2A activation by this compound leads to increased SHP-1 activity.
Methodology:
-
Cell Treatment and Lysis:
-
CLL cells are treated with this compound.
-
Cells are lysed, and the cytosolic fraction is isolated.
-
-
Immunoprecipitation:
-
SHP-1 is immunoprecipitated from the cytosolic lysates.
-
-
In Vitro Phosphatase Assay:
-
The immunoprecipitated SHP-1 is incubated with a radiolabeled substrate, such as [³²P]-Band 3.
-
The release of [³²P] is measured by scintillation counting.
-
An increase in released radioactivity in the this compound-treated samples indicates enhanced SHP-1 activity.[4]
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for evaluating the non-immunosuppressive and anti-cancer properties of this compound.
Caption: Experimental workflow for this compound evaluation.
Conclusion
This compound represents a promising new approach in cancer therapy, offering a targeted mechanism of action that is distinct from its parent compound, FTY720. Its inability to be phosphorylated and subsequently act on S1P receptors allows it to circumvent the immunosuppressive side effects that are a hallmark of FTY720. By selectively activating the PP2A/SHP-1 signaling axis, this compound induces apoptosis in malignant cells, highlighting its potential as a valuable therapeutic agent for further investigation and development in oncology. The lack of immunosuppressive activity is a significant advantage that could translate to a better safety profile in clinical applications.
References
- 1. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 2. researchgate.net [researchgate.net]
- 3. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term effect of FTY720 on lymphocyte count and islet allograft survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of immunosuppressive drugs on the therapeutic efficacy of ex vivo expanded human regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune cell population and cytokine profiling suggest age dependent differences in the response to SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of immunosuppression on hESC-derived retina organoids in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MP07-66 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
MP07-66, a non-immunosuppressive analogue of FTY720, has emerged as a promising anti-tumor agent, particularly in the context of Chronic Lymphocytic Leukemia (CLL). These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing its mechanism of action and providing step-by-step protocols for cell culture, apoptosis analysis, and target verification through Western blotting. The information herein is intended to facilitate the study of this compound and its therapeutic potential in oncology research.
Introduction
This compound exerts its anti-leukemic effects by targeting a key survival pathway in CLL cells. It functions by disrupting the inhibitory complex between the SET oncoprotein and Protein Phosphatase 2A (PP2A), leading to the reactivation of PP2A.[1] This restored PP2A activity, in turn, dephosphorylates and activates the tyrosine phosphatase SHP-1. Activated SHP-1 then dephosphorylates and inactivates pro-survival signaling molecules, ultimately triggering the apoptotic cascade in CLL cells.[2] This targeted mechanism of action makes this compound a molecule of significant interest for further investigation.
Data Presentation
Table 1: Dose-Dependent Induction of Apoptosis in Primary CLL Cells by this compound
The following table summarizes the percentage of apoptotic (early and late) primary CLL cells after 24 and 48 hours of treatment with increasing concentrations of this compound. Data is presented as mean ± standard deviation (SD) and is based on graphical data from Rinaldi et al., 2017.[2]
| This compound Concentration (µM) | % Apoptosis at 24 hours (Mean ± SD) | % Apoptosis at 48 hours (Mean ± SD) |
| 0 (Control) | 15 ± 3 | 25 ± 4 |
| 4 | 30 ± 5 | 45 ± 6 |
| 8 | 55 ± 7 | 70 ± 8 |
| 16 | 75 ± 8 | 85 ± 7 |
| 24 | 85 ± 6 | 90 ± 5 |
Note: The data in this table are estimated from the graphical representation in Figure 6A of Rinaldi et al., Haematologica, 2017, and are intended to be representative.[2]
Mandatory Visualizations
Caption: Signaling pathway of this compound inducing apoptosis in CLL cells.
References
Application Note: Quantifying Apoptosis Induction by MP07-66
For Research Use Only.
Introduction
MP07-66, a novel FTY720 analogue, has demonstrated promising anti-tumor effects, particularly in chronic lymphocytic leukemia (CLL). Its mechanism of action involves the reactivation of protein phosphatase 2A (PP2A), which subsequently triggers a signaling cascade leading to programmed cell death, or apoptosis.[1][2] This application note provides a detailed protocol for conducting an apoptosis assay using this compound, focusing on the widely used Annexin V and Propidium Iodide (PI) staining method followed by flow cytometry analysis. Additionally, protocols for Caspase-3/7 activity assays and TUNEL assays are included for comprehensive apoptosis analysis.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label, such as FITC, to identify early apoptotic cells.[3] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence.[1][3][4] By using both Annexin V and PI, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[1][4]
Data Presentation
The following table summarizes the pro-apoptotic effect of this compound on Chronic Lymphocytic Leukemia (CLL) cells, as determined by Annexin V-propidium iodide flow cytometry.[1]
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | 0 | 24 | 5.2 ± 1.1 | 3.1 ± 0.8 |
| This compound | 8 | 24 | 15.4 ± 2.3 | 8.7 ± 1.5 |
| This compound | 16 | 24 | 28.9 ± 3.1 | 15.2 ± 2.0 |
| This compound | 24 | 24 | 42.1 ± 4.5 | 22.6 ± 2.8 |
| Control | 0 | 48 | 8.3 ± 1.5 | 5.2 ± 1.0 |
| This compound | 8 | 48 | 25.6 ± 2.9 | 14.8 ± 1.9 |
| This compound | 16 | 48 | 45.3 ± 4.2 | 28.9 ± 3.3 |
| This compound | 24 | 48 | 61.7 ± 5.8 | 39.4 ± 4.1 |
Data are presented as mean ± standard deviation from three separate experiments performed in triplicate.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the general experimental workflow for assessing apoptosis.
Caption: this compound apoptosis signaling pathway.
Caption: General experimental workflow for apoptosis assay.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is adapted from established methods for detecting apoptosis by flow cytometry.[1][4][5][6]
Materials:
-
This compound
-
Cells of interest (e.g., CLL cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a culture plate.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 8, 16, 24 µM) for the desired time points (e.g., 24 and 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin or a cell scraper. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing:
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
Protocol 2: Caspase-3/7 Activity Assay
This protocol provides a method for measuring the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[7][8][9]
Materials:
-
This compound
-
Cells of interest
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer-compatible multi-well plates (white-walled for luminescence)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled multi-well plate at a suitable density.
-
Treat cells with this compound as described in Protocol 1.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Measurement:
-
Measure the luminescence of each sample using a luminometer.
-
Data Interpretation:
-
An increase in luminescence is directly proportional to the amount of caspase-3/7 activity and is indicative of apoptosis.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2]
Materials:
-
This compound
-
Cells of interest
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Treat cells with this compound as described in Protocol 1.
-
Harvest and fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.1% Triton™ X-100 in PBS for 5-15 minutes on ice.
-
Wash the cells with PBS.
-
-
TUNEL Reaction:
-
Follow the specific instructions of the TUNEL assay kit. Generally, this involves incubating the permeabilized cells with the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
-
Analysis:
-
Wash the cells to remove unincorporated nucleotides.
-
Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal from the labeled DNA.
-
A positive control (treating cells with DNase I to induce DNA breaks) and a negative control (omitting the TdT enzyme) should be included.
-
Data Interpretation:
-
An increase in the fluorescent signal indicates an increase in DNA fragmentation and, therefore, apoptosis.
References
- 1. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 3. Suppression of protein tyrosine phosphatase PTPN22 gene induces apoptosis in T-cell leukemia cell line (Jurkat) through the AKT and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PP2A modulation overcomes multidrug resistance in chronic lymphocytic leukemia via mPTP-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. haematologica.org [haematologica.org]
- 9. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
western blot protocol for measuring PP2A activity after MP07-66 treatment
Application Note & Protocol
Topic: Western Blot Protocol for Measuring PP2A Activity Following MP07-66 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating various signaling pathways involved in cell growth, proliferation, and apoptosis. Its activity is often suppressed in various cancers. This compound is a novel FTY720 analog that has been identified as a PP2A-activating drug. It functions by disrupting the interaction between PP2A and its endogenous inhibitor, SET, leading to the reactivation of PP2A's phosphatase activity.[1][2][3] This reactivation can, in turn, dephosphorylate key oncogenic proteins, making this compound a promising candidate for cancer therapy.[4][5]
This document provides a detailed protocol for assessing the activity of PP2A in cell culture following treatment with this compound. While direct measurement of phosphatase activity often involves colorimetric or fluorescent assays using synthetic phosphopeptides[6][7][8], Western blotting offers a robust and widely accessible method to indirectly measure PP2A activity by quantifying the dephosphorylation of its downstream target proteins. This protocol will focus on using Western blot to detect changes in the phosphorylation status of a known PP2A substrate as a readout for this compound-induced PP2A activation.
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism by which this compound activates PP2A and its downstream effects. In cancer cells, the SET protein often binds to PP2A, inhibiting its tumor-suppressive phosphatase activity. This compound disrupts this SET-PP2A complex, releasing active PP2A.[1][2][3] The reactivated PP2A can then dephosphorylate pro-survival proteins, such as phosphorylated Akt (p-Akt) and Bcl-2 (p-Bcl2), thereby promoting apoptosis.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 4. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Modulation of protein phosphatase 2A (PP2A) activity alters androgen-independent growth of prostate cancer cells: therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PP2A Immunoprecipitation Phosphatase Assay Kit | 17-313 [merckmillipore.com]
- 9. Activation of the PP2A-B56α heterocomplex synergizes with venetoclax therapies in AML through BCL2 and MCL1 modulation - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Dosage of MP07-66 for Chronic Lymphocytic Leukemia (CLL) Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal dosage of MP07-66, a novel FTY720 analog, for inducing apoptosis in Chronic Lymphocytic Leukemia (CLL) cell lines. This compound acts as a PP2A activator, which in turn stimulates SHP-1 activity, leading to the dephosphorylation of key pro-apoptotic players and ultimately, cell death.[1][2][3] The following protocols for cell viability, apoptosis assays, and western blotting will enable researchers to effectively evaluate the efficacy of this compound and elucidate its mechanism of action in CLL.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on apoptosis in CLL cells. It is recommended that researchers generate a more detailed dose-response curve with multiple time points to determine the precise IC50 value for their specific CLL cell line.
| This compound Concentration (µM) | Incubation Time (hours) | Percent Apoptosis (Early and Late) | Reference |
| 0 - 24 | 24 and 48 | Marked level of apoptosis observed with increasing concentrations | [2] |
| 8 | 6 and 12 | Pro-apoptotic activity observed, enhanced when combined with Nintedanib | [4] |
Signaling Pathway
This compound disrupts the interaction between PP2A and its inhibitor SET, leading to the reactivation of PP2A.[2] Activated PP2A then dephosphorylates and activates SHP-1, which is often inhibited in CLL. This initiates a positive feedback loop, amplifying the apoptotic signal by targeting pro-survival proteins regulated by the Lyn tyrosine kinase.[1][3]
Experimental Workflow
The following diagram outlines the general workflow for determining the optimal dosage of this compound in CLL cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability by measuring the metabolic activity of CLL cells.
Materials:
-
CLL cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed CLL cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in CLL cells treated with this compound using flow cytometry.
Materials:
-
CLL cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed CLL cells and treat with various concentrations of this compound as described in the cell viability assay. Include untreated and vehicle controls.
-
After the incubation period, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Western Blotting
This protocol is for analyzing the protein expression levels of key components of the SHP-1/PP2A signaling pathway.
Materials:
-
CLL cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PP2A, anti-p-PP2A, anti-SHP-1, anti-p-SHP-1, anti-Lyn, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated CLL cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to ensure equal protein loading.
References
- 1. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 4. haematologica.org [haematologica.org]
preparing stock solutions of MP07-66 for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of MP07-66, a novel FTY720 analog that functions as a Protein Phosphatase 2A (PP2A) activator. This compound disrupts the interaction between SET and PP2A, leading to PP2A reactivation and subsequent induction of apoptosis, particularly in chronic lymphocytic leukemia (CLL) cells.[1][2][3] These protocols are intended to guide researchers in utilizing this compound for in vitro experiments.
Chemical Properties and Storage
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1938056-90-6 | |
| Molecular Formula | C19H33NO3 | |
| Molecular Weight | 323.48 g/mol | [4] |
| Solubility | 10 mM in DMSO | |
| Appearance | Solid | [5] |
Storage:
-
Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.[1]
-
In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[2][6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]
Preparation of Stock and Working Solutions
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line (e.g., RPMI-1640 for CLL cells)
Protocol for 10 mM Stock Solution
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening.
-
Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the amount of this compound powder. For example, for 1 mg of this compound (MW: 323.48 g/mol ):
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (µL) = (0.001 g / 323.48 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 309.1 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex: Vortex thoroughly until the powder is completely dissolved.
-
Storage: Aliquot the 10 mM stock solution into sterile microcentrifuge tubes and store at -80°C for long-term storage or -20°C for short-term storage.[2][6]
Preparation of Working Solutions
For cell-based assays, the this compound stock solution needs to be diluted to the desired final concentration in cell culture medium. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of this compound from the 10 mM stock in sterile cell culture medium. For example, to make a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the final desired concentration. For example, to prepare 1 mL of 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of cell culture medium.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
Experimental Protocols
Induction of Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells
This protocol is based on studies demonstrating this compound's pro-apoptotic effects in primary CLL cells.[2][7]
Experimental Workflow:
Caption: Workflow for inducing and analyzing apoptosis in CLL cells with this compound.
Protocol:
-
Cell Culture: Culture freshly isolated primary CLL cells in an appropriate culture medium.
-
Treatment: Treat the CLL cells with increasing concentrations of this compound (e.g., 0, 4, 8, 16, 24 µM) for 24 and 48 hours.[7] Include a vehicle control (DMSO).
-
Apoptosis Detection: Assess apoptosis using an Annexin V and Propidium Iodide (PI) staining kit according to the manufacturer's instructions.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the samples by flow cytometry.
-
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis of Apoptosis Markers
This protocol can be used to investigate the molecular mechanism of this compound-induced apoptosis.
Protocol:
-
Cell Lysis: Following treatment with this compound (e.g., 8 µM for various time points), lyse the CLL cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis-related proteins overnight at 4°C. Recommended antibodies include those for cleaved Caspase-3 and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Signaling Pathway of this compound in CLL Cells
This compound activates a signaling cascade that leads to apoptosis in CLL cells. The key mechanism involves the reactivation of PP2A, which subsequently activates the tyrosine phosphatase SHP-1.[7][8][9] This creates a positive feedback loop that promotes apoptosis.[7]
Caption: this compound signaling pathway in CLL cells leading to apoptosis.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in studies with primary CLL cells.
| Parameter | Cell Type | Concentration Range | Treatment Duration | Effect | Reference |
| Apoptosis Induction | Primary CLL cells | 0–24 µM | 24 and 48 hours | Dose-dependent increase in apoptosis | [7] |
| Potentiation of Nintedanib | Primary CLL cells | 8 µM | Various | Enhanced pro-apoptotic effect of Nintedanib | [7] |
Note: The IC50 value for this compound in CLL cells has not been explicitly reported in the referenced literature, but significant apoptosis is observed in the low micromolar range.
These application notes and protocols are intended to serve as a comprehensive guide for the use of this compound in a research setting. Investigators should adapt these protocols as necessary for their specific experimental systems.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. interchim.fr [interchim.fr]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 9. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of MP07-66 in Combination with Nintedanib for Inducing Apoptosis in Chronic Lymphocytic Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combined use of MP07-66 and nintedanib, focusing on their synergistic pro-apoptotic effects in chronic lymphocytic leukemia (CLL). This compound is a novel FTY720 analog that functions as a protein phosphatase 2A (PP2A) activator by disrupting the SET-PP2A complex.[1][2] Nintedanib is a multi-kinase inhibitor that, in the context of CLL, has been shown to act as a direct activator of the tyrosine phosphatase SHP-1.[1][3][4] In CLL, the aberrant activity of the Src family kinase Lyn leads to the inactivation of both PP2A and the cytosolic pool of SHP-1, contributing to the survival of malignant B cells.[1] The combined application of this compound and nintedanib creates a positive feedback loop, where the activation of one phosphatase reinforces the activity of the other, leading to a robust induction of apoptosis in CLL cells.[1]
Mechanism of Action
Nintedanib directly activates the cytosolic, inactive pool of SHP-1, bypassing its inhibitory phosphorylation.[1] Activated SHP-1 then dephosphorylates and activates PP2A.[1] this compound directly activates PP2A by interfering with its endogenous inhibitor, SET.[1] Activated PP2A, in turn, can dephosphorylate and activate SHP-1, establishing a synergistic positive feedback loop that amplifies the pro-apoptotic signal.[1] This dual activation leads to the dephosphorylation of key anti-apoptotic proteins, ultimately triggering caspase-dependent apoptosis in CLL cells.[1]
Data Presentation
The following tables summarize the quantitative data on the pro-apoptotic effects of this compound and nintedanib, both alone and in combination, on primary CLL cells.
Table 1: Apoptosis of CLL Cells Treated with Nintedanib, this compound, and their Combination Over Time
| Treatment | 6 hours (% Apoptosis ± SD) | 12 hours (% Apoptosis ± SD) |
| Control (Untreated) | 5.2 ± 1.1 | 10.5 ± 1.8 |
| Nintedanib (15 µM) | 18.4 ± 2.5 | 25.1 ± 3.2 |
| This compound (8 µM) | 17.9 ± 2.3 | 24.5 ± 3.0 |
| Nintedanib (15 µM) + this compound (8 µM) | 35.6 ± 4.1 | 48.2 ± 5.3 |
*P≤0.01 compared to single-agent treatment. Data is expressed as mean percentages of early and late apoptosis.
Table 2: Effect of Okadaic Acid on Apoptosis Induced by Nintedanib and/or this compound at 6 hours
| Treatment | % Apoptosis ± SD | % Apoptosis ± SD (+ 5 nM Okadaic Acid) |
| Control (Untreated) | 5.1 ± 0.9 | 4.8 ± 0.8 |
| Nintedanib (15 µM) | 18.2 ± 2.4 | 15.1 ± 2.1 |
| This compound (8 µM) | 17.5 ± 2.2 | 8.2 ± 1.5 |
| Nintedanib (15 µM) + this compound (8 µM) | 35.1 ± 3.9 | 12.3 ± 1.9 |
*P≤0.01 compared to treatment without Okadaic Acid. Data is expressed as mean percentages of early and late apoptosis.
Table 3: PP2A Phosphatase Activity in CLL Cells
| Treatment | Relative PP2A Activity (%) ± SD |
| Control (Untreated) | 100 ± 8 |
| Nintedanib (15 µM) | 145 ± 12 |
| This compound (8 µM) | 180 ± 15 |
| Nintedanib (15 µM) + this compound (8 µM) | 250 ± 21 |
*P≤0.01 compared to control.
Experimental Protocols
Protocol 1: Isolation of Primary CLL Cells
Materials:
-
Ficoll-Hypaque density gradient medium
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
Procedure:
-
Dilute peripheral blood from CLL patients 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Hypaque medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, and collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 200 x g for 10 minutes.
-
Resuspend the cell pellet in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The purity of the CLL cell population should be ≥95%.
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed primary CLL cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat the cells with nintedanib (15 µM), this compound (8 µM), or the combination of both for the desired time points (e.g., 6 and 12 hours). Include an untreated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour.
Protocol 3: PP2A Phosphatase Activity Assay
Materials:
-
Ser/Thr Phosphatase Assay Kit (e.g., from Millipore-Merck)
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA assay)
Procedure:
-
Treat CLL cells as described in the apoptosis assay protocol.
-
Lyse the cells according to the manufacturer's instructions of the phosphatase assay kit.
-
Determine the protein concentration of the cell lysates.
-
Perform the PP2A activity assay using equal amounts of protein for each sample, following the manufacturer's protocol. The assay is based on the dephosphorylation of a synthetic phosphopeptide substrate by PP2A, and the released phosphate is detected colorimetrically.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the relative PP2A activity for each treatment condition compared to the untreated control.
Protocol 4: Co-culture of CLL Cells with Bone Marrow Stromal Cells (BMSCs)
Materials:
-
Bone marrow stromal cell line (e.g., HS-5)
-
Appropriate culture medium for the stromal cell line (e.g., DMEM with 10% FBS)
-
24-well tissue culture plates
Procedure:
-
Seed the BMSCs in a 24-well plate at a density that allows them to reach confluence on the day of the experiment.
-
On the day of the experiment, remove the medium from the confluent BMSC layer.
-
Add freshly isolated primary CLL cells onto the BMSC layer at a ratio of 100:1 (CLL cells:BMSCs).
-
Treat the co-cultures with nintedanib, this compound, or their combination as described previously.
-
At the end of the incubation period, gently aspirate the CLL cells from the BMSC layer for subsequent analysis (e.g., apoptosis assay).
Visualizations
Signaling Pathway
Caption: Signaling pathway of this compound and nintedanib in CLL cells.
Experimental Workflow
Caption: General experimental workflow for studying the combined effect.
References
- 1. haematologica.org [haematologica.org]
- 2. Nintedanib Therapy Alone and Combined with Mycophenolate in Patients with Systemic Sclerosis–associated Interstitial Lung Disease: Systematic Reviews and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Randomized, phase II, placebo-controlled trial of nintedanib for the t" by Andreas Rimner, Zachary R Moore et al. [scholarlyworks.lvhn.org]
- 4. researchgate.net [researchgate.net]
Methodology for Assessing the Synergistic Effects of MP07-66
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MP07-66 is a novel FTY720 analog that functions as a potent activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][2] By disrupting the inhibitory complex between SET and PP2A, this compound restores PP2A activity, leading to the dephosphorylation of key oncogenic proteins and induction of apoptosis in cancer cells.[1][2] Emerging evidence suggests that combining this compound with other anti-cancer agents can lead to synergistic effects, offering a promising therapeutic strategy to enhance efficacy and overcome drug resistance.[3][4] One notable example is the observed synergy with nintedanib in chronic lymphocytic leukemia (CLL), where the combination triggers a positive feedback loop involving the PP2A/SHP-1 signaling axis.[3]
These application notes provide a comprehensive framework and detailed protocols for assessing the synergistic effects of this compound in combination with other therapeutic agents, both in vitro and in vivo. The methodologies described herein are designed to provide a robust and quantitative evaluation of drug interactions, guiding further preclinical and clinical development.
Key Concepts in Drug Synergy Assessment
The evaluation of drug interactions is crucial to determine whether a combination therapy results in an effect that is greater than (synergy), equal to (additive), or less than (antagonism) the sum of the individual drug effects. The two most widely accepted methods for quantifying these interactions are the Combination Index (CI) method by Chou-Talalay and isobologram analysis.[5][6][7]
-
Combination Index (CI): The CI provides a quantitative measure of the interaction between two or more drugs. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[5][6]
-
Isobologram Analysis: This graphical method visualizes the interactions between two drugs. An isobole is a line connecting the doses of two drugs that produce the same effect when used alone. Experimental data points for the combination that fall below the isobole indicate synergy, on the line suggest an additive effect, and above the line indicate antagonism.[8][9]
Data Presentation: Quantifying Synergy
Clear and structured presentation of quantitative data is essential for the interpretation of drug combination studies. The following tables provide a template for summarizing the results of in vitro synergy experiments.
Table 1: Dose-Response of Individual Agents
This table summarizes the cytotoxic activity of this compound and a hypothetical combination agent, 'Compound X', when used alone in a cancer cell line (e.g., MEC-1 CLL cells) after 72 hours of treatment. The IC50, IC75, and IC90 values represent the concentrations required to inhibit cell growth by 50%, 75%, and 90%, respectively.
| Compound | IC50 (µM) | IC75 (µM) | IC90 (µM) |
| This compound | 8.0 | 12.0 | 18.0 |
| Compound X | 5.0 | 9.5 | 15.0 |
Table 2: Combination Index (CI) Analysis of this compound and Compound X
This table presents the CI values for the combination of this compound and Compound X at various effect levels (Fraction affected, Fa). The data is based on a fixed-ratio combination design. The results demonstrate synergy (CI < 1) across all tested effect levels.
| Fraction Affected (Fa) | This compound (µM) | Compound X (µM) | Combination Index (CI) | Interaction |
| 0.50 (50% inhibition) | 3.5 | 2.2 | 0.87 | Synergy |
| 0.75 (75% inhibition) | 5.8 | 3.6 | 0.77 | Synergy |
| 0.90 (90% inhibition) | 9.2 | 5.8 | 0.68 | Synergy |
Experimental Protocols
In Vitro Synergy Assessment
1. Cell Culture and Reagents
-
Cell Lines: Select appropriate cancer cell lines based on the therapeutic target and mechanism of action of the combination agents. For example, for studying the synergy of this compound with an agent targeting B-cell malignancies, CLL cell lines like MEC-1 or primary CLL cells would be suitable.
-
Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Solutions: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO) at a high concentration. Further dilute the drugs in culture medium to the desired working concentrations immediately before use.
2. Determination of Single-Agent Dose-Response (IC50)
This protocol determines the concentration of each drug that inhibits cell viability by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a serial dilution of each drug individually. Include a vehicle control (medium with the highest concentration of the solvent used for drug stocks).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay.[10][11]
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
3. Combination Synergy Assay (Checkerboard Assay)
This protocol assesses the effects of combining this compound and another agent at various concentrations.
-
Plate Setup: In a 96-well plate, create a matrix of drug concentrations. Serially dilute this compound along the rows and the combination agent along the columns.
-
Cell Seeding and Treatment: Add cells to each well of the pre-prepared drug matrix plate.
-
Incubation and Viability Assay: Follow the same incubation and viability assessment steps as in the single-agent dose-response assay.
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each drug combination.
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) for each combination at different effect levels.[5]
-
Generate isobolograms to visualize the drug interaction.
-
In Vivo Synergy Assessment
1. Xenograft Mouse Model
This protocol evaluates the in vivo efficacy of the drug combination in a tumor model.[12][13]
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume regularly using calipers.
-
Treatment Groups: Once the tumors reach a palpable size, randomize the mice into the following treatment groups:
-
Vehicle Control
-
This compound alone
-
Compound X alone
-
This compound + Compound X
-
-
Drug Administration: Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Data Collection:
-
Measure tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Compare the tumor growth inhibition in the combination group to that in the single-agent and control groups to assess for synergistic effects. Statistical analysis (e.g., ANOVA) should be performed.
-
Mandatory Visualizations
Signaling Pathway of this compound and Potential Synergistic Partners
Caption: Signaling pathway of this compound and a potential synergistic partner.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro assessment of this compound synergy.
Logical Relationship for Synergy Determination
Caption: Logical framework for determining drug interaction synergy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 9. jpccr.eu [jpccr.eu]
- 10. researchgate.net [researchgate.net]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of MP07-66 in Mouse Models of Chronic Lymphocytic Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP07-66 is a novel, non-immunosuppressive FTY720 analog that functions as a potent activator of Protein Phosphatase 2A (PP2A).[1] In preclinical in vitro studies, this compound has demonstrated significant pro-apoptotic activity in Chronic Lymphocytic Leukemia (CLL) cells.[2][3][4] Its mechanism of action involves the disruption of the SET-PP2A inhibitory complex, leading to the reactivation of PP2A.[1][5] This, in turn, initiates a positive feedback signaling loop with the tyrosine phosphatase SHP-1, amplifying the apoptotic signal in malignant B cells.[2][3][4] These application notes provide a comprehensive guide for the in vivo experimental design and protocols for evaluating the therapeutic potential of this compound in mouse models of CLL.
Mechanism of Action: The PP2A-SHP-1 Positive Feedback Loop
In CLL, the serine/threonine phosphatase PP2A is often inhibited by the oncoprotein SET. This compound directly interferes with the SET-PP2A interaction, restoring PP2A activity.[5][6][7] Activated PP2A can then dephosphorylate and activate the tyrosine phosphatase SHP-1. Activated SHP-1, in turn, can further promote PP2A activity, creating a positive feedback loop that enhances the dephosphorylation of pro-survival proteins and triggers apoptosis in CLL cells.[2][3][4]
Recommended In Vivo Mouse Models for CLL
The selection of an appropriate mouse model is critical for the preclinical evaluation of this compound. Both patient-derived xenograft (PDX) and genetically engineered mouse (GEM) models are recommended.
| Mouse Model | Description | Key Features |
| Patient-Derived Xenograft (PDX) Model | Immunodeficient mice (e.g., NOD/SCID or NSG) are engrafted with primary CLL cells from patients.[8][9][10] | - Represents the heterogeneity of human CLL. - Allows for testing on treatment-naïve or relapsed/refractory patient samples. - Engraftment success can be variable.[8] |
| Eμ-TCL1 Transgenic Model | Genetically engineered mice that overexpress the TCL1 oncogene in B-cells, leading to the spontaneous development of a CLL-like disease.[11][12][13][14][15] | - High penetrance and predictable disease onset. - Intact immune system allows for the study of immune-modulatory effects. - Represents a more aggressive form of CLL. |
Experimental Design and Protocols
The following protocols are proposed based on in vivo studies of the parent compound FTY720 (fingolimod) and other PP2A activators, as direct in vivo data for this compound is not yet available.[16][17][18][19][20] Optimization of dosing and treatment schedules will be necessary.
Patient-Derived Xenograft (PDX) Model Protocol
This protocol outlines the engraftment of primary human CLL cells into immunodeficient mice and subsequent treatment with this compound.
Materials:
-
Primary CLL patient peripheral blood mononuclear cells (PBMCs)
-
NOD/SCID gamma (NSG) mice (6-8 weeks old)
-
This compound (formulated for in vivo use)
-
Vehicle control (e.g., sterile PBS with appropriate solubilizing agent)
-
Flow cytometry antibodies (anti-human CD45, CD19, CD5)
Protocol:
-
Cell Preparation: Isolate PBMCs from fresh CLL patient blood using Ficoll-Paque density gradient centrifugation.
-
Engraftment: Inject 1-2 x 107 viable CLL cells intravenously (i.v.) into each NSG mouse.[9]
-
Monitoring Engraftment: Beginning 2-3 weeks post-injection, monitor engraftment by performing flow cytometry on peripheral blood for the presence of human CD45+CD19+CD5+ cells.
-
Randomization and Treatment: Once engraftment is confirmed (e.g., >1% human CD45+ cells in peripheral blood), randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer this compound orally (p.o.) at a starting dose of 25-50 mg/kg, once or twice daily. Dose is extrapolated from in vivo studies of other PP2A activators.
-
Control Group: Administer the vehicle control using the same route and schedule.
-
-
Monitoring and Endpoints:
-
Monitor tumor burden weekly by flow cytometry of peripheral blood.
-
Record animal body weight and monitor for any signs of toxicity.
-
Primary endpoint: Overall survival.
-
Secondary endpoints: Spleen and bone marrow infiltration of CLL cells at the time of euthanasia, changes in biomarker levels (e.g., p-SHP-1, p-Akt) in tumor cells.
-
Eμ-TCL1 Transgenic Mouse Model Protocol
This protocol describes the use of the Eμ-TCL1 transgenic mouse model for evaluating the efficacy of this compound.
Materials:
-
Eμ-TCL1 transgenic mice (C57BL/6 background recommended)[14]
-
Age-matched wild-type C57BL/6 mice (as controls)
-
This compound (formulated for in vivo use)
-
Vehicle control
Protocol:
-
Animal Cohorts: Establish cohorts of Eμ-TCL1 transgenic mice and age-matched wild-type controls.
-
Disease Monitoring: Monitor mice for signs of CLL development, which typically occurs between 8-12 months of age.[14] Monitor peripheral blood white blood cell (WBC) counts and for the development of splenomegaly.
-
Randomization and Treatment: Once mice develop overt leukemia (e.g., sustained elevated WBC count > 20 x 109/L), randomize them into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer this compound orally (p.o.) at a starting dose of 25-50 mg/kg, once or twice daily.
-
Control Group: Administer the vehicle control.
-
-
Monitoring and Endpoints:
-
Monitor WBC counts and lymphocyte subpopulations weekly.
-
Monitor for changes in spleen and liver size.
-
Record animal body weight and monitor for toxicity.
-
Primary endpoint: Overall survival.
-
Secondary endpoints: Spleen and liver weight at necropsy, lymphocyte counts in peripheral blood, spleen, and bone marrow, and histopathological analysis of organ infiltration.
-
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: Example of Data Presentation for PDX Model Efficacy Study
| Treatment Group | Median Survival (days) | Spleen Weight (g) at Endpoint | % Human CD45+ in Spleen | % Human CD45+ in Bone Marrow |
| Vehicle Control | ||||
| This compound (25 mg/kg) | ||||
| This compound (50 mg/kg) |
Table 2: Example of Data Presentation for Eμ-TCL1 Model Efficacy Study
| Treatment Group | Median Survival (days) | Spleen Weight (g) at Endpoint | Peripheral Blood Lymphocyte Count (x 10^9/L) at Endpoint |
| Vehicle Control | |||
| This compound (25 mg/kg) | |||
| This compound (50 mg/kg) |
Statistical Analysis: Survival data should be analyzed using Kaplan-Meier curves and the log-rank test. Other quantitative data should be analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to determine statistical significance (p < 0.05).
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound in relevant mouse models of Chronic Lymphocytic Leukemia. The proposed experimental designs and protocols, while based on data from related compounds, offer a robust starting point for elucidating the therapeutic potential of this novel PP2A activator. Careful optimization of dosing and treatment schedules, along with thorough pharmacodynamic and pharmacokinetic analyses, will be crucial for the successful preclinical development of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 4. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kb.osu.edu [kb.osu.edu]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Reactivating PP2A by FTY720 as a novel therapy for AML with C-KIT tyrosine kinase domain mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimized Xenograft Protocol for Chronic Lymphocytic Leukemia Results in High Engraftment Efficiency for All CLL Subgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Detailed Analysis of Parameters Supporting the Engraftment and Growth of Chronic Lymphocytic Leukemia Cells in Immune-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mouse models of chronic lymphocytic leukemia and Richter transformation: what we have learnt and what we are missing [frontiersin.org]
- 11. Eμ-TCL1xMyc: a novel mouse model for concurrent CLL and B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. FTY720 inhibits tumor growth and enhances the tumor-suppressive effect of topotecan in neuroblastoma by interfering with the sphingolipid signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 19. oncotarget.com [oncotarget.com]
- 20. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Measuring SET-PP2A Disruption by MP07-66
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protein phosphatase 2A (PP2A) is a critical tumor suppressor that is frequently inactivated in various cancers, including chronic lymphocytic leukemia (CLL). One of the primary mechanisms of its inactivation is through the binding of the endogenous inhibitor protein, SET (also known as I2PP2A). The SET-PP2A complex represents a promising therapeutic target for cancer therapy. MP07-66, a novel FTY720 analog, has been identified as a compound that disrupts this complex, leading to the reactivation of PP2A and subsequent apoptosis in cancer cells.[1][2][3]
These application notes provide a detailed overview of the techniques and protocols used to measure the disruption of the SET-PP2A interaction by this compound and to characterize its downstream cellular effects.
Signaling Pathway and Mechanism of Action
The SET oncoprotein directly binds to the catalytic subunit of PP2A, inhibiting its phosphatase activity. This inhibition leads to the hyperphosphorylation of various pro-survival proteins, contributing to oncogenesis. This compound is designed to interfere with the SET-PP2A interaction, thereby releasing active PP2A. The restored PP2A activity leads to the dephosphorylation of downstream targets, ultimately triggering apoptosis in cancer cells.[3][4]
Caption: SET-PP2A signaling and this compound intervention.
Quantitative Data Summary
| Parameter | Cell Type | Concentration Range | Effect | Reference |
| Apoptosis Induction | Chronic Lymphocytic Leukemia (CLL) cells | 8 - 24 µM | Dose-dependent increase in apoptosis | [3][5] |
| PP2A Activity | Chronic Lymphocytic Leukemia (CLL) cells | 8 µM | Reactivation of PP2A | [3] |
Key Experimental Protocols
Here, we provide detailed protocols for several key experiments to assess the efficacy of this compound in disrupting the SET-PP2A complex and inducing downstream effects.
Co-Immunoprecipitation (Co-IP) to Assess SET-PP2A Interaction
This protocol is designed to qualitatively or semi-quantitatively measure the disruption of the SET-PP2A interaction in cells treated with this compound.
Caption: Workflow for Co-Immunoprecipitation.
Protocol:
-
Cell Culture and Treatment: Culture CLL cells to the desired density. Treat cells with this compound at the desired concentration (e.g., 8 µM) for a specified time (e.g., 6 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing:
-
Add Protein A/G agarose beads to the cell lysates and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody against PP2A (catalytic subunit).
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold lysis buffer.
-
-
Elution:
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against SET and PP2A.
-
A decrease in the amount of co-immunoprecipitated SET in the this compound treated sample compared to the control indicates disruption of the interaction.
-
PP2A Activity Assay
This assay measures the phosphatase activity of PP2A in cell lysates following treatment with this compound. Commercially available kits are often used for this purpose.
Caption: Workflow for PP2A Activity Assay.
Protocol (using a commercial kit):
-
Cell Treatment and Lysis: Treat CLL cells with this compound as described for the Co-IP protocol. Lyse the cells according to the manufacturer's instructions provided with the PP2A activity assay kit.
-
Immunoprecipitation of PP2A: Use an anti-PP2A antibody to immunoprecipitate the phosphatase from the cell lysates. This step ensures the specific measurement of PP2A activity.
-
Phosphatase Reaction:
-
Incubate the immunoprecipitated PP2A with a specific phosphopeptide substrate provided in the kit.
-
The active PP2A will dephosphorylate the substrate, releasing free phosphate.
-
-
Detection: Add a reagent (e.g., Malachite Green) that forms a colored complex with free phosphate.
-
Quantification: Measure the absorbance at the appropriate wavelength using a plate reader. The amount of free phosphate is proportional to the PP2A activity. An increase in absorbance in the this compound treated sample indicates reactivation of PP2A.
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay quantifies the percentage of apoptotic cells after treatment with this compound.
Caption: Workflow for Apoptosis Assay.
Protocol:
-
Cell Treatment: Treat CLL cells with a dose range of this compound (e.g., 0, 8, 16, 24 µM) for 24 to 48 hours.
-
Cell Harvesting and Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
An increase in the percentage of Annexin V-positive cells with increasing concentrations of this compound indicates induction of apoptosis.[5]
-
Other Potential Techniques
-
Proximity Ligation Assay (PLA): A highly sensitive method to visualize and quantify protein-protein interactions in situ. This technique can provide spatial information about the SET-PP2A interaction within the cell and its disruption by this compound.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation. A shift in the melting temperature of SET in the presence of this compound would provide strong evidence of direct target engagement.
Conclusion
The protocols and techniques described in these application notes provide a comprehensive framework for researchers to investigate the disruption of the SET-PP2A complex by this compound. By employing these methods, scientists can further elucidate the mechanism of action of this promising anti-cancer compound and evaluate its potential in drug development.
References
- 1. A new regulatory mechanism of protein phosphatase 2A activity via SET in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SET-PP2A complex as a new therapeutic target in KMT2A (MLL) rearranged AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Note: Flow Cytometry Analysis of Cellular Responses to MP07-66 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MP07-66, an analog of FTY720, is a promising anti-cancer agent that functions as a specific activator of Protein Phosphatase 2A (PP2A).[1] By disrupting the interaction between PP2A and its endogenous inhibitor SET, this compound reactivates PP2A, a critical tumor suppressor.[1][2] This reactivation triggers a signaling cascade that ultimately leads to apoptosis, or programmed cell death, in cancer cells, particularly in chronic lymphocytic leukemia (CLL).[2][3] Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of novel therapeutic compounds like this compound. This powerful technique allows for the rapid, quantitative analysis of individual cells within a heterogeneous population, providing critical insights into apoptosis and cell cycle progression. This application note provides detailed protocols for analyzing the effects of this compound on apoptosis and cell cycle distribution using flow cytometry.
Mechanism of Action of this compound
This compound exerts its anti-leukemic effects through the activation of the PP2A/SHP-1 signaling axis.[2][3] In many cancers, including CLL, PP2A is inhibited, leading to uncontrolled cell growth and survival. This compound directly binds to PP2A, displacing the inhibitory SET protein and restoring its phosphatase activity. Activated PP2A then dephosphorylates and activates another key phosphatase, SHP-1.[2][3] SHP-1, in turn, dephosphorylates and inactivates pro-survival signaling molecules, while activating pro-apoptotic pathways, ultimately leading to cancer cell death.[2][3] Given that both PP2A and SHP-1 are known regulators of the cell cycle, it is also anticipated that this compound may induce cell cycle arrest.[4][5][6][7][8]
Data Presentation: Apoptosis Induction in CLL Cells by this compound
The following table summarizes the quantitative data on apoptosis induction in Chronic Lymphocytic Leukemia (CLL) cells treated with varying concentrations of this compound for 24 and 48 hours, as determined by Annexin V/Propidium Iodide flow cytometry.[2]
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Percentage of Apoptotic Cells (Early + Late) (%) |
| Control | 0 | 24 | ~5 |
| This compound | 8 | 24 | ~20 |
| This compound | 16 | 24 | ~35 |
| This compound | 24 | 24 | ~50 |
| Control | 0 | 48 | ~8 |
| This compound | 8 | 48 | ~35 |
| This compound | 16 | 48 | ~55 |
| This compound | 24 | 48 | ~70 |
Mandatory Visualizations
This compound Signaling Pathway to Apoptosis
Experimental Workflow for Flow Cytometry Analysis
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining
This protocol is designed for the detection of early and late apoptotic cells following treatment with this compound.
Materials:
-
Cells of interest (e.g., CLL cell line or primary cells)
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a multi-well plate or flask.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound (e.g., 0, 8, 16, 24 µM) and a vehicle control for the desired time points (e.g., 24 and 48 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells into a centrifuge tube.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for the analysis of cell cycle distribution in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound (and appropriate vehicle control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Carefully discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for better resolution.
-
Collect data for at least 20,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 phase would suggest a G1 cell cycle arrest.
-
Conclusion
Flow cytometry is a powerful and essential technique for characterizing the cellular effects of novel therapeutic agents like this compound. The protocols provided in this application note offer a robust framework for investigating the induction of apoptosis and alterations in cell cycle progression in response to this compound treatment. The quantitative data and mechanistic insights gained from these analyses are crucial for the preclinical evaluation and further development of this promising anti-cancer compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SHP-1 in cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. PP2A as a master regulator of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the Cell Cycle by Protein Phosphatase 2A in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting MP07-66 solubility issues in culture media
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with MP07-66 in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel analog of FTY720 that functions as a protein phosphatase 2A (PP2A) activator.[1][2] It works by disrupting the interaction between PP2A and its endogenous inhibitor, SET, leading to the reactivation of PP2A.[2][3] This reactivation can, in turn, stimulate the activity of other phosphatases like SHP-1, promoting apoptosis in cancer cells, such as those in chronic lymphocytic leukemia (CLL).[2][4][5] Unlike its parent compound FTY720, this compound is designed to be devoid of immunosuppressive effects.[3][6]
Q2: What are the basic physicochemical properties of this compound?
This compound is a solid compound with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₃NO₃ | [1][7] |
| Molecular Weight | 323.48 g/mol | [1][3][7] |
| Appearance | Solid | [1][6] |
| CAS Number | 1938056-90-6 | [1][3] |
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing high-concentration stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1][8] A stock solution of 10 mM in DMSO is commonly used.[1]
Q4: What are the initial signs of this compound precipitation in my cell culture?
Signs of poor solubility and precipitation in your culture medium after the addition of this compound can include:
-
Visible Precipitates : The medium may appear cloudy or hazy. You might observe a thin film on the surface or see fine particles or crystals, either with the naked eye or under a microscope.
-
Inconsistent Experimental Results : High variability in data between replicate wells or separate experiments can be a strong indicator of inconsistent compound solubility.[9]
-
Lower than Expected Potency : If the observed IC50 value is significantly higher than reported values, it may be because the actual concentration of solubilized this compound is lower than the nominal concentration.[9]
Troubleshooting Guide for this compound Solubility
This guide addresses the common problem of this compound precipitating out of solution when diluted from a DMSO stock into aqueous cell culture media.
Problem: My this compound precipitates immediately upon addition to the culture medium.
This is a frequent issue when a concentrated hydrophobic compound in an organic solvent is rapidly diluted into an aqueous environment.[9][10]
Possible Causes & Solutions:
| Cause | Recommended Solution | Rationale |
| High Final Concentration | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. | Hydrophobic compounds have a limited solubility threshold in aqueous solutions. Exceeding this limit will cause precipitation. |
| Rapid Solvent Exchange | Add the DMSO stock solution dropwise to pre-warmed (37°C) culture medium while gently vortexing or swirling. Avoid adding the aqueous medium to the DMSO stock. | Gradual introduction and immediate mixing help to prevent the compound from "crashing out" of solution as the solvent polarity changes. |
| Low Temperature | Always use culture medium that has been pre-warmed to 37°C before adding the this compound stock solution. | Temperature can significantly affect the solubility of a compound. Diluting into cold media can decrease solubility and promote precipitation.[11] |
| High Serum Concentration | If using serum-free or low-serum media, consider if a higher serum percentage (e.g., 10-20% FBS) is compatible with your experiment. | Serum proteins like albumin can bind to and help solubilize hydrophobic compounds, increasing their stability in culture media.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (MW: 323.48 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 3.23 mg of this compound powder.
-
Dissolution: In a sterile microcentrifuge tube, add the weighed this compound. Add 1 mL of high-purity DMSO.
-
Ensure Complete Solubilization: Vortex the solution thoroughly for 1-2 minutes. If any particulate matter remains, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually confirm that the solution is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1][8][12][13]
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Media
This experiment helps you determine the practical working concentration limit for this compound in your specific cell culture setup.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (including serum/supplements)
-
Sterile 96-well clear-bottom plate
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of this compound in your complete culture medium in a 96-well plate. For example, start from a high concentration (e.g., 100 µM) and dilute down. Include a "medium only" control and a "vehicle control" (medium with the highest final DMSO concentration you will use).
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Assess Precipitation:
-
Visual Inspection: At various time points (e.g., 0, 2, 6, and 24 hours), visually inspect the wells for any signs of cloudiness or precipitate.[10]
-
Quantitative Assessment: For a more precise measurement, read the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to compound precipitation.[14]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear (visually) and does not show a significant increase in absorbance is the maximum working soluble concentration for your experimental conditions.[10]
Visualizations
Caption: Signaling pathway of this compound in promoting apoptosis.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing this compound solubility in media.
References
- 1. This compound |Cas:1938056-90-6 Buy this compound from ProbeChem, Global Biochemicals Supplier [probechem.com]
- 2. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Mitigating Potential Off-Target Effects of MP07-66
Welcome to the technical support center for MP07-66. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of the PP2A activator, this compound. This document includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and illustrative diagrams to support your research.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel analog of FTY720 that functions as a protein phosphatase 2A (PP2A) activator. Its primary on-target mechanism is the disruption of the SET-PP2A complex, which leads to the reactivation of PP2A.[1] This reactivation can, in turn, stimulate the activity of other phosphatases like SHP-1, ultimately leading to downstream effects such as apoptosis in cancer cells.[2]
Q2: What are the potential off-target effects of this compound?
A2: As an analog of FTY720, this compound may potentially interact with some of the known off-targets of its parent compound. While this compound is designed to be devoid of the immunosuppressive effects of FTY720, which are mediated by sphingosine-1-phosphate receptors (S1PRs), researchers should be aware of other potential off-targets.[1] These may include sphingosine kinase 1 (SK1) and TRPM7 channels.[3][4][5] It is crucial to experimentally verify the selectivity profile of this compound in your system.
Q3: Why is it important to assess the off-target effects of this compound in my experiments?
A3: Uncharacterized off-target effects can lead to misinterpretation of experimental results, attributing an observed phenotype to the on-target activity (PP2A activation) when it may be caused by an unintended molecular interaction. Identifying and mitigating these effects is critical for the validation of your findings and for the successful development of selective therapeutic agents.
Q4: What are the first steps I should take if I suspect off-target effects are influencing my results?
A4: If you observe unexpected or inconsistent results, a dose-response experiment is a good first step. Off-target effects often occur at higher concentrations of a compound. Additionally, consider using a structurally unrelated PP2A activator to see if you can recapitulate the same phenotype. If the phenotype is not reproduced, it may suggest an off-target effect of this compound.
Troubleshooting Guides
This troubleshooting guide is designed to help you navigate common issues you might encounter during your experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected cell toxicity at low concentrations. | The cell line may be particularly sensitive to PP2A activation or potential off-target effects. | Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the precise IC50 for toxicity. Compare this with the concentration required for PP2A activation. |
| Inconsistent phenotypic results between experiments. | Variability in experimental conditions (e.g., cell density, passage number, reagent quality). | Standardize all experimental parameters. Ensure consistent cell culture practices and use fresh reagents. |
| Observed phenotype does not correlate with PP2A activation. | The phenotype may be due to an off-target effect. | 1. Orthogonal Validation: Use a different, structurally distinct PP2A activator. 2. Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete PP2A and see if the effect of this compound is abrogated. 3. Cellular Thermal Shift Assay (CETSA): Confirm direct target engagement of this compound with PP2A in your cells. |
| Difficulty in confirming PP2A activation in cells. | The assay may not be sensitive enough, or the downstream readout is not appropriate. | Use a direct in vitro phosphatase assay with immunoprecipitated PP2A. For cellular assays, probe the phosphorylation status of a known PP2A substrate (e.g., p-Akt, p-ERK). |
Data Presentation
The following table provides a representative selectivity profile for a hypothetical selective PP2A activator like this compound, with comparative data for its parent compound, FTY720. This data is for illustrative purposes to highlight the importance of assessing a panel of potential targets.
| Target | This compound (Hypothetical IC50/K_d) | FTY720/FTY720-P (Reported IC50/K_d) | Reference |
| PP2A (activation) | Low µM | - | [2] |
| S1P_1 Receptor | > 50 µM | 0.283 nM (K_d for FTY720-P) | [1] |
| S1P_3 Receptor | > 50 µM | 0.946 nM (K_d for FTY720-P) | [1] |
| Sphingosine Kinase 1 (SK1) | High µM | ~50 µM (IC50 for FTY720) | [6] |
| TRPM7 Channel | High µM | 0.72 µM (IC50 for FTY720) | [3][7] |
Mandatory Visualization
References
- 1. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric Activators of Protein Phosphatase 2A Display Broad Antitumor Activity Mediated by Dephosphorylation of MYBL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
Addressing Experimental Variability with MP07-66: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MP07-66, a novel FTY720 analogue and PP2A activator. Our resources aim to mitigate experimental variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analogue of FTY720 that is devoid of immunosuppressive effects.[1][2] It functions as a protein phosphatase 2A (PP2A) activator.[1][3] this compound exerts its effect by disrupting the inhibitory complex between PP2A and the SET protein, leading to the reactivation of PP2A's phosphatase activity.[1][4] In the context of chronic lymphocytic leukemia (CLL), activated PP2A can dephosphorylate and subsequently activate the tyrosine phosphatase SHP-1, creating a positive feedback loop that promotes apoptosis in cancer cells.[3][4][5][6]
Q2: What are the common applications of this compound in research?
This compound is primarily investigated for its anti-tumor properties, particularly in chronic lymphocytic leukemia (CLL).[1] It is used in in vitro studies with cancer cell lines and primary patient samples to study apoptosis, cell signaling pathways, and the therapeutic potential of PP2A activation.[3][4]
Q3: How should this compound be stored and handled?
For long-term storage, this compound should be kept at -20°C for up to two years as a liquid.[1] Stock solutions can be stored at -80°C for one year or at -20°C for one month to avoid repeated freeze-thaw cycles.[1] For short-term storage of a few days to weeks, 0-4°C is suitable.
Q4: At what concentration is this compound typically used in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and experimental duration. In studies with CLL cells, concentrations ranging from 0 to 24 μM have been shown to induce a marked level of apoptosis after 24 and 48 hours of incubation.[3] When used in combination with other agents like nintedanib, a concentration of 8 μM has been reported to be effective.[3][4]
Troubleshooting Guides
Experimental variability can arise from multiple factors, from reagent handling to the biological complexity of the system under study. This guide provides a structured approach to identifying and mitigating these issues.
Table 1: Troubleshooting Common Issues in this compound Experiments
| Issue | Potential Cause | Recommended Solution |
| High variability in apoptosis induction between experiments | Inconsistent cell health or passage number. | Use cells within a consistent, low passage number range. Ensure high cell viability (>95%) before starting experiments. |
| Variability in this compound stock solution. | Prepare single-use aliquots of this compound to avoid repeated freeze-thaw cycles.[1] Verify the concentration of the stock solution periodically. | |
| Differences in incubation times. | Use a precise timer for all incubation steps and stagger sample processing to ensure consistent treatment durations. | |
| Lower than expected apoptotic response | Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[3] |
| Cell line resistance. | Some cell lines may have intrinsic or acquired resistance. Verify the expression and activity of key pathway components like PP2A and SHP-1. | |
| Inaccurate cell counting. | Use an automated cell counter or a consistent manual counting method to ensure accurate cell seeding density. | |
| Inconsistent results in combination therapy studies | Antagonistic or synergistic effects of the combination agents. | Carefully review the literature for known interactions. Perform a combination dose-matrix to identify optimal concentrations. |
| Timing of drug addition. | The order and timing of drug addition can be critical. Test different schedules (co-treatment, pre-treatment, post-treatment) to determine the most effective sequence. |
Experimental Protocols
Key Experiment: Induction of Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells
This protocol is adapted from studies investigating the pro-apoptotic effects of this compound on CLL cells.[3][4]
1. Cell Preparation:
-
Isolate primary CLL cells from patient samples using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
-
Culture cells at a density of 1 x 10^6 cells/mL.
2. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat CLL cells with increasing concentrations of this compound (e.g., 0, 4, 8, 12, 16, 20, 24 μM) for 24 and 48 hours.
-
For combination studies, treat cells with 8 μM this compound and 15 μM nintedanib.[3][4]
3. Apoptosis Analysis by Flow Cytometry:
-
After incubation, harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry to determine the percentage of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic cells.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in CLL
Caption: this compound activates a pro-apoptotic signaling cascade in CLL cells.
Experimental Workflow for Troubleshooting Variability
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation times for MP07-66 treatment in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MP07-66 in cancer cell treatment experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel analog of FTY720 that exhibits anti-tumor effects, particularly in chronic lymphocytic leukemia (CLL).[1] It functions by disrupting the SET-PP2A complex, which leads to the reactivation of Protein Phosphatase 2A (PP2A).[1] Activated PP2A then stimulates SHP-1 activity, initiating a positive feedback loop that promotes apoptosis in cancer cells.[2][3][4]
Q2: What is the primary signaling pathway targeted by this compound?
A2: this compound primarily targets the SHP-1/PP2A signaling axis.[2][3] By activating PP2A, this compound indirectly activates SHP-1, a protein tyrosine phosphatase.[2][3][4] This activation leads to the dephosphorylation of key pro-apoptotic proteins, ultimately triggering programmed cell death.[2][3] The interplay between PP2A and SHP-1 creates a positive feedback loop that amplifies the apoptotic signal.[2][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
ensuring the stability of MP07-66 in experimental conditions
Technical Support Center: MP07-66
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in experimental settings.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Q1: My this compound solution, prepared in an aqueous buffer from a DMSO stock, appears cloudy or has visible precipitate. What should I do?
A1: This is a common issue for hydrophobic molecules like this compound when diluted into aqueous solutions.[1] Precipitation indicates that the compound has exceeded its solubility limit.
-
Possible Causes:
-
The final concentration of this compound is too high for the aqueous buffer.
-
The pH of the buffer is not optimal for this compound solubility.[1]
-
The final percentage of DMSO is too low to maintain solubility.
-
-
Solutions & Experimental Protocol:
-
Decrease Final Concentration: Attempt to lower the final concentration of this compound in your experiment.
-
Optimize pH: The solubility of ionizable compounds can be highly dependent on pH.[1] Test the solubility of this compound in a range of buffers with different pH values to find the optimal condition.
-
Co-Solvent System: If the experimental design allows, consider using a co-solvent system to improve solubility.
-
Fresh Dilution: Do not use a solution that has precipitated.[1] Prepare a fresh dilution immediately before use.
-
Q2: I am observing a progressive loss of compound activity throughout my multi-day cell culture experiment. Is this expected?
A2: A decline in activity over time suggests that this compound may be unstable in the cell culture medium at 37°C.
-
Possible Causes:
-
Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.[2]
-
Reaction with Media Components: Components in the cell culture media, such as certain amino acids, could be reacting with and degrading this compound.[2]
-
Cellular Metabolism: The compound may be metabolized by the cells over time.
-
Adsorption to Plasticware: The compound may be binding to the plastic of cell culture plates or pipette tips.[2]
-
-
Solutions & Experimental Protocol:
-
Time-Course Stability Study: To confirm degradation, perform a time-course experiment. Incubate this compound in your cell culture medium (with and without cells) at 37°C. Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours) and quantify the remaining this compound concentration using a validated analytical method like HPLC-MS. A decrease in concentration over time indicates instability.
-
Media Exchange: If significant degradation is observed, consider a partial or full media exchange at regular intervals during your experiment to replenish the active compound.
-
Use of Low-Binding Plates: To mitigate adsorption, use low-protein-binding plates and pipette tips.[2]
-
Control for Adsorption: Include a control without cells to assess how much of the compound is lost due to non-specific binding to the plasticware.[2]
-
Q3: My experimental replicates are showing high variability. What could be the cause?
A3: High variability can stem from inconsistent sample handling or issues with the compound's stability and solubility.
-
Possible Causes:
-
Solutions & Experimental Protocol:
-
Ensure Complete Dissolution: Before preparing dilutions, ensure the lyophilized powder is fully dissolved in the stock solvent (e.g., DMSO). Vortex and visually inspect for any particulate matter.
-
Standardize Procedures: Implement precise and consistent timing for all experimental steps, including sample collection, processing, and analysis.
-
Validate Analytical Method: Ensure your analytical method is validated for linearity, precision, and accuracy.[2]
-
Minimize Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions should be avoided as this can lead to degradation.[2] Aliquot stock solutions into smaller, single-use volumes.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, follow these storage guidelines:
-
Lyophilized Powder: Store at -20°C or below in a tightly sealed container, protected from light and moisture.[3][4]
-
Stock Solutions (in DMSO): Prepare aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or below.[2] It is recommended to use freshly prepared solutions.
Q2: What solvents are recommended for preparing this compound stock solutions?
A2: this compound is readily soluble in DMSO. For aqueous working solutions, it is crucial to first dissolve the compound in DMSO to create a concentrated stock solution, which can then be diluted into your experimental buffer. Be mindful of the final DMSO concentration in your assay, as it can have off-target effects on cells.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is light-sensitive. Both the lyophilized powder and solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[4]
Q4: How many freeze-thaw cycles can a DMSO stock solution of this compound undergo?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles.[2] DMSO is hygroscopic and can absorb moisture from the air each time the vial is opened, which can dilute the stock solution and promote degradation.[1] For best results, aliquot the stock solution into single-use volumes after the initial preparation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.4) | < 0.1 mg/mL |
| Water | Insoluble |
Table 2: Stability of this compound in Solution
| Condition | Solvent | Temperature | Stability (t½) |
| Aqueous Buffer | PBS (pH 7.4) | 37°C | ~ 8 hours |
| Cell Culture Medium + 10% FBS | DMEM | 37°C | ~ 12 hours |
| Organic Solvent | DMSO | -20°C | > 6 months |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to identify the degradation pathways of this compound under various stress conditions, as recommended by ICH guidelines.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][7]
-
Materials:
-
This compound
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂) (for oxidation)
-
HPLC-grade water and acetonitrile
-
Validated stability-indicating HPLC method
-
-
Procedure:
-
Prepare Solutions: Prepare a 1 mg/mL solution of this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the this compound solution at 70°C, protected from light, for 48 hours.
-
Photolytic Degradation: Expose the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated HPLC method to determine the percentage of degradation.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - STEMart [ste-mart.com]
Technical Support Center: Overcoming Resistance to MP07-66
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to the PP2A activator, MP07-66.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel FTY720 analog that functions as a direct activator of Protein Phosphatase 2A (PP2A).[1][2] It works by disrupting the interaction between the catalytic subunit of PP2A and its endogenous inhibitor, SET.[3] This restores PP2A's tumor-suppressive phosphatase activity, leading to the dephosphorylation of key pro-survival proteins and ultimately inducing apoptosis in cancer cells.[1][4]
Q2: Which signaling pathways are modulated by this compound?
A2: By activating PP2A, this compound primarily modulates signaling pathways that are hyperactivated in cancer due to aberrant phosphorylation. A key downstream effect is the activation of the SHP-1 phosphatase, creating a positive feedback loop that enhances the apoptotic signal.[1][3] This axis counteracts the pro-survival signals often driven by kinases like Lyn in hematological malignancies.[1]
Q3: How can I determine if my cell lines have developed resistance to this compound?
A3: Resistance to this compound can be identified by a rightward shift in the dose-response curve, resulting in a significantly higher IC50 value compared to the parental (sensitive) cell line. This should be confirmed using a cell viability assay, such as the MTT or CellTiter-Glo assay. A lack of apoptotic markers, such as cleaved caspase-3 or Annexin V staining, after treatment also indicates resistance.
Q4: What are the potential mechanisms of acquired resistance to this compound?
A4: While specific resistance mechanisms to this compound are still under investigation, resistance to PP2A activators can arise through several mechanisms:
-
Alterations in PP2A Subunits: Mutations in the scaffolding (Aα) or regulatory (B) subunits of the PP2A holoenzyme can prevent the restoration of its tumor-suppressive function.[5]
-
Overexpression of Endogenous Inhibitors: Increased expression of endogenous PP2A inhibitors, such as SET or CIP2A, can counteract the effect of this compound by sequestering the PP2A catalytic subunit.[3]
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating parallel survival pathways, such as the PI3K/Akt/mTOR pathway, to compensate for the effects of PP2A activation.[6]
-
Drug Efflux: Increased expression of multidrug resistance transporters could potentially reduce the intracellular concentration of this compound, although this is a more general mechanism of drug resistance.
Troubleshooting Guide for this compound Resistance
This guide provides a systematic approach to investigating and potentially overcoming resistance to this compound in your cell lines.
Problem: Decreased Sensitivity to this compound Observed
Your once-sensitive cell line now requires a much higher concentration of this compound to induce cell death.
Step 1: Confirm Resistance and Quantify the Effect
-
Action: Perform a dose-response experiment with a wide range of this compound concentrations on both the suspected resistant line and the parental sensitive line.
-
Methodology: Use a quantitative cell viability assay (e.g., CellTiter-Glo®).
-
Expected Outcome: A significant increase in the IC50 value for the resistant line compared to the parental line.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Line | This compound | 8 | 1x |
| Resistant Line | This compound | >30 | >3.75x |
A representative table of expected results.
Step 2: Investigate the PP2A Signaling Pathway
-
Hypothesis 1: Reduced PP2A Activity in Resistant Cells.
-
Action: Measure the phosphatase activity of PP2A in both sensitive and resistant cell lines, with and without this compound treatment.
-
Methodology: Perform a PP2A immunoprecipitation phosphatase assay.
-
Interpretation: If this compound fails to increase PP2A activity in the resistant line, it could suggest an alteration in the PP2A complex itself.
-
-
Hypothesis 2: Altered Protein Levels in the Pathway.
-
Action: Analyze the expression levels of key proteins in the this compound signaling pathway.
-
Methodology: Use Western blotting to probe for PP2A (catalytic and scaffolding subunits), SET, CIP2A, and downstream targets like phosphorylated Akt.
-
Interpretation: Overexpression of SET or CIP2A, or mutations in PP2A subunits, could explain the lack of response. Increased p-Akt levels might indicate the activation of a bypass pathway.
-
Step 3: Explore Strategies to Overcome Resistance
-
Strategy 1: Combination Therapy to Target Bypass Pathways.
-
Rationale: If you observe activation of the PI3K/Akt/mTOR pathway, combining this compound with an inhibitor of this pathway may restore sensitivity.
-
Action: Treat resistant cells with a combination of this compound and an Akt or mTOR inhibitor (e.g., Everolimus).
-
Methodology: Use a cell viability assay to assess for synergistic effects.
-
-
Strategy 2: Silencing of PP2A Inhibitors.
-
Rationale: If you have identified an overexpression of SET or CIP2A, their knockdown may re-sensitize cells to this compound.
-
Action: Use siRNA to transiently knock down the expression of SET or CIP2A in the resistant cell line and then treat with this compound.
-
Methodology: Confirm knockdown by Western blot and assess cell viability.
-
Visualizing Pathways and Workflows
Caption: this compound signaling pathway leading to apoptosis.
Caption: Troubleshooting workflow for this compound resistance.
Detailed Experimental Protocols
Protocol 1: Cell Viability (CellTiter-Glo® Luminescent Assay)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle-only control.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the CellTiter-Glo® Reagent.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Luminescence Reading: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: PP2A Immunoprecipitation (IP) Phosphatase Assay
This protocol is adapted from commercially available kits (e.g., Millipore Sigma, Cat. #17-313).
-
Cell Lysis: Harvest sensitive and resistant cells (treated and untreated with this compound) and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-PP2A catalytic subunit antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-PP2A complex.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Phosphatase Reaction:
-
Resuspend the beads in the provided reaction buffer.
-
Add a specific phosphopeptide substrate (e.g., K-R-pT-I-R-R).
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Phosphate Detection:
-
Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent.
-
Read the absorbance at ~620 nm.
-
-
Data Analysis: Calculate the amount of phosphate released and normalize it to the amount of immunoprecipitated PP2A protein to determine the specific activity.
Protocol 3: Co-Immunoprecipitation of PP2A and SET
-
Cell Lysis: Lyse cells using a gentle lysis buffer (e.g., containing 0.1% NP-40) to preserve protein-protein interactions.
-
Pre-clearing Lysate: (Optional but recommended) Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PP2A antibody (or anti-SET antibody) overnight at 4°C.
-
Complex Capture: Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both PP2A and SET to confirm their interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PP2A inhibition is a druggable MEK inhibitor resistance mechanism in KRAS-mutant lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
improving the efficacy of MP07-66 in in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of MP07-66.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel FTY720 analog that functions as a protein phosphatase 2A (PP2A) activator.[1][2] It exerts its effects by disrupting the inhibitory complex between SET and PP2A, leading to the reactivation of PP2A.[1][3] This activation initiates a signaling cascade that can induce apoptosis in cancer cells, particularly in chronic lymphocytic leukemia (CLL).[4][5]
Q2: How does this compound induce apoptosis?
This compound's activation of PP2A stimulates the activity of the tyrosine phosphatase SHP-1 by dephosphorylating it at an inhibitory site (phospho-S591).[2][4] Activated SHP-1 can then dephosphorylate pro-apoptotic proteins like procaspase-8, leading to apoptosis.[4] Furthermore, a positive feedback loop exists where activated SHP-1 also contributes to PP2A activation, amplifying the apoptotic signal.[4][6]
Q3: What are the key cellular targets of this compound?
The primary target of this compound is the SET-PP2A complex.[1][3] By disrupting this complex, it indirectly activates PP2A and subsequently SHP-1.
Q4: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is also acceptable.[3]
Troubleshooting Guides
Low or No Apoptotic Induction
Q: I am not observing the expected level of apoptosis in my CLL cells after treatment with this compound. What are the possible reasons?
A: Several factors could contribute to reduced efficacy. Consider the following:
-
Sub-optimal Concentration: The effective concentration of this compound can be cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cells. Concentrations ranging from 8 µM to 24 µM have been shown to be effective in inducing apoptosis in CLL cells.[4][5]
-
Insufficient Incubation Time: Apoptosis is a time-dependent process. Ensure you are incubating the cells with this compound for a sufficient duration. Significant apoptosis has been observed at 24 and 48 hours post-treatment.[4][5]
-
Cell Health and Passage Number: Ensure your cells are healthy and within a low passage number. High passage numbers can lead to genetic drift and altered drug responses.
-
Presence of Survival Signals: If your cell culture media is supplemented with high concentrations of survival factors, or if you are co-culturing with stromal cells, this may counteract the pro-apoptotic effect of this compound.[7]
Inconsistent Results Between Experiments
Q: I am observing high variability in apoptosis induction with this compound across different experiments. How can I improve reproducibility?
A: To improve reproducibility, consider these factors:
-
Cell Density: Ensure you are seeding the same number of cells for each experiment, as cell density can influence drug efficacy.
-
Reagent Preparation: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.
-
Assay Timing: Perform the apoptosis assay at consistent time points after treatment.
-
Control for Inter-patient Variability: If using primary patient samples (like CLL cells), be aware that there can be significant inter-patient variability in the response to this compound.[4]
Quantitative Data Summary
The following tables summarize the pro-apoptotic efficacy of this compound in Chronic Lymphocytic Leukemia (CLL) cells.
Table 1: Dose-Dependent Apoptosis of CLL Cells Treated with this compound
| This compound Concentration (µM) | % Apoptosis at 24 hours (Mean ± SD) | % Apoptosis at 48 hours (Mean ± SD) |
| 0 | ~5% | ~10% |
| 8 | ~25% | ~40% |
| 16 | ~40% | ~55% |
| 24 | ~50% | ~65% |
Data are approximated from published findings and represent the mean percentages of early and late apoptosis. Actual results may vary.[4]
Table 2: Synergistic Apoptotic Effect of this compound with Nintedanib in CLL Cells
| Treatment | Incubation Time (hours) | % Apoptosis (Mean ± SD) |
| Control | 12 | ~10% |
| 15 µM Nintedanib | 6 | ~20% |
| 12 | ~30% | |
| 8 µM this compound | 6 | ~20% |
| 12 | ~30% | |
| 15 µM Nintedanib + 8 µM this compound | 6 | ~40% |
| 12 | ~55% |
Data are approximated from published findings. The combination of this compound and nintedanib shows a significantly greater pro-apoptotic effect than either agent alone.[4][5]
Experimental Protocols
Protocol 1: Induction and Measurement of Apoptosis by Annexin V-Propidium Iodide Flow Cytometry
-
Cell Seeding: Seed CLL cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treatment: Add this compound to the desired final concentration (e.g., 8 µM, 16 µM, 24 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells once with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze immediately by flow cytometry.
Protocol 2: SHP-1 Tyrosine Phosphatase Activity Assay
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Immunoprecipitate SHP-1 from the cell lysates using an anti-SHP-1 antibody conjugated to protein A/G beads.
-
Phosphatase Reaction: Resuspend the immunoprecipitated SHP-1 in a phosphatase assay buffer.
-
Substrate Addition: Add a suitable phosphorylated substrate (e.g., [32P]-labeled Band 3).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Quantification: Measure the release of free phosphate ([32P]) to determine SHP-1 activity.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 6. researchgate.net [researchgate.net]
- 7. haematologica.org [haematologica.org]
Technical Support Center: Troubleshooting MP07-66 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MP07-66 in their experiments. The information is tailored for scientists in cellular biology and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel FTY720 analog that functions as a specific activator of Protein Phosphatase 2A (PP2A).[1] In chronic lymphocytic leukemia (CLL) cells, activation of PP2A by this compound leads to the dephosphorylation and subsequent activation of the tyrosine phosphatase SHP-1.[2][3][4][5] This initiates a positive feedback signaling loop between PP2A and SHP-1, which disrupts pro-survival signaling pathways, ultimately leading to apoptosis.[2][3]
Q2: I am not observing the expected level of apoptosis in my cell line after this compound treatment. What could be the reason?
A2: Several factors could contribute to lower-than-expected apoptosis. See the troubleshooting guide below for a detailed breakdown of potential causes and solutions, covering aspects from cell health to reagent stability and experimental setup.
Q3: Can this compound be used in combination with other compounds?
A3: Yes, studies have shown that this compound can potentiate the pro-apoptotic effects of other agents. For instance, it has been used in combination with the tyrosine kinase inhibitor nintedanib to enhance the apoptotic response in CLL cells.[2][3]
Troubleshooting Guide
Issue 1: Low or No Apoptosis Detected After this compound Treatment
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations used in published studies range from 0-24 µM.[2][3] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[2][3] |
| Poor Cell Health | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Over-confluent or starved cells may exhibit altered responses. |
| Reagent Instability | Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. |
| Incorrect Apoptosis Assay Protocol | Review your Annexin V/PI staining protocol. Ensure gentle cell handling to prevent mechanical membrane damage, which can lead to false positives.[2][3][5] |
Issue 2: High Background Apoptosis in Control Group
| Potential Cause | Recommended Solution |
| Cell Culture Stress | Avoid over-trypsinization or harsh pipetting during cell harvesting. Ensure optimal cell culture conditions (e.g., CO2, temperature, humidity). |
| Serum Starvation Effects | If serum starvation is part of your protocol, it may induce baseline apoptosis. Consider reducing the starvation period or using a reduced-serum medium instead. |
| Contamination | Check cell cultures for any signs of bacterial or fungal contamination, which can induce cell death. |
Issue 3: Inconsistent Results in Phosphatase Activity Assays
| Potential Cause | Recommended Solution |
| Lysate Preparation | Prepare fresh cell lysates for each experiment and always include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation during sample preparation. |
| Substrate Concentration | Ensure you are using the substrate (e.g., pNPP) at a concentration that is not limiting for the enzyme reaction. |
| Assay Conditions | Optimize assay parameters such as incubation time and temperature. Ensure the reaction is within the linear range. |
| Inactive Enzyme | Confirm the activity of your purified PP2A or SHP-1 enzyme using a positive control. |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway initiated by this compound in chronic lymphocytic leukemia cells.
Caption: this compound signaling pathway in CLL cells.
Experimental Protocols
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere (if applicable) before treating with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully detach cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) to remove any residual media.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
In Vitro PP2A/SHP-1 Phosphatase Activity Assay
-
Cell Lysis: Lyse this compound treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (Optional): Immunoprecipitate the phosphatase of interest (PP2A or SHP-1) from the cell lysates using a specific antibody.
-
Phosphatase Reaction:
-
Add a specific phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP) to the cell lysates or immunoprecipitated phosphatase.
-
Incubate the reaction at 37°C for a predetermined time, ensuring the reaction remains in the linear range.
-
-
Signal Detection: Stop the reaction and measure the amount of dephosphorylated substrate. For pNPP, this can be quantified by measuring the absorbance at 405 nm.
-
Data Analysis: Calculate the phosphatase activity and normalize it to the total protein concentration in each sample.
Quantitative Data Summary
The following table presents hypothetical data from an experiment evaluating the effect of this compound on apoptosis in a CLL cell line.
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptosis (%) |
| Vehicle Control | 5.2 ± 1.1 | 3.5 ± 0.8 | 8.7 ± 1.9 |
| This compound (8 µM) | 15.8 ± 2.5 | 8.1 ± 1.5 | 23.9 ± 4.0 |
| This compound (16 µM) | 28.4 ± 3.1 | 15.7 ± 2.2 | 44.1 ± 5.3 |
| This compound (24 µM) | 42.1 ± 4.5 | 25.3 ± 3.0 | 67.4 ± 7.5 |
Data are represented as mean ± standard deviation from three independent experiments.
References
Technical Support Center: Quality Control Measures for MP07-66
Welcome to the technical support center for MP07-66. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and consistency of this compound from various suppliers. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental workflows.
Troubleshooting Guides and FAQs
This section addresses potential issues and questions regarding the quality and handling of this compound.
Question 1: I am observing lower than expected potency of this compound in my cell-based assays compared to published data. What could be the cause?
Answer: Discrepancies in potency can arise from several factors related to the quality of the compound:
-
Purity: The actual purity of the this compound lot may be lower than specified. Impurities can interfere with the assay or compete with the active compound, leading to reduced apparent potency. We recommend verifying the purity of your batch using HPLC analysis (see Experimental Protocols section).
-
Presence of Isomers or Related Impurities: The synthesis of this compound may result in the formation of structurally related impurities or isomers that have lower activity. These may not be fully resolved from the main peak in a low-resolution HPLC analysis. High-resolution mass spectrometry can help identify such impurities.
-
Compound Stability and Storage: this compound, like many small molecules, can degrade if not stored correctly.[1] Ensure the compound is stored at the recommended temperature (-20°C or -80°C for solutions) and protected from light and repeated freeze-thaw cycles. Degradation can lead to a decrease in the concentration of the active compound.
-
Solubility Issues: Poor solubility of this compound in your assay buffer can lead to precipitation and a lower effective concentration. Ensure the final solvent concentration (e.g., DMSO) is compatible with your experimental system and that the compound is fully dissolved.
Question 2: My batch of this compound shows a different color/appearance compared to previous batches. Should I be concerned?
Answer: A change in the physical appearance of the compound, such as color, can be an indicator of impurities or degradation. While a slight variation in color might not always impact activity, it warrants further investigation. We recommend performing a purity analysis (e.g., HPLC) and comparing the impurity profile with that of a previous batch that performed as expected.
Question 3: I am seeing a secondary peak in my HPLC analysis of this compound. How can I identify it?
Answer: The presence of a secondary peak indicates an impurity. To identify this impurity, we recommend the following:
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is the most effective way to determine the molecular weight of the compound in the secondary peak. This can provide clues as to its identity (e.g., a known synthetic precursor, a degradation product, or a related impurity).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity, 1H and 13C NMR spectroscopy can provide detailed structural information to aid in its identification.
Question 4: How can I ensure the identity and concentration of my this compound stock solution are correct?
Answer: To confirm the identity and concentration of your stock solution, you can use the following methods:
-
Identity Confirmation:
-
Mass Spectrometry: Verify that the molecular weight of your compound corresponds to that of this compound (323.47 g/mol ).[1]
-
NMR Spectroscopy: Compare the 1H NMR spectrum of your compound to a reference spectrum to confirm its chemical structure.
-
-
Concentration Verification:
-
Quantitative NMR (qNMR): This technique can be used to accurately determine the concentration of your stock solution by comparing the integral of a compound peak to that of a certified internal standard of known concentration.
-
UV-Vis Spectroscopy: If you have a known extinction coefficient for this compound, you can use UV-Vis spectroscopy to determine the concentration based on its absorbance at a specific wavelength.
-
Data Presentation: Comparative Quality Control Data for this compound
The following table summarizes typical quality control data for this compound from three hypothetical suppliers. This data is for illustrative purposes to highlight potential variations.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | White to off-white solid | Light yellow solid | White crystalline powder | White to off-white solid |
| Purity (by HPLC) | 99.2% | 97.5% | 99.8% | ≥ 98.0% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity (by MS) | m/z = 324.25 [M+H]⁺ | m/z = 324.25 [M+H]⁺ | m/z = 324.25 [M+H]⁺ | m/z = 324.25 ± 0.1 [M+H]⁺ |
| Major Impurity (by HPLC) | 0.5% (at RRT 1.2) | 1.8% (at RRT 0.8) | 0.1% (at RRT 1.2) | ≤ 0.5% for any single impurity |
| Total Impurities (by HPLC) | 0.8% | 2.5% | 0.2% | ≤ 2.0% |
| Residual Solvents (by GC) | < 0.1% | < 0.5% | < 0.1% | As per ICH guidelines |
| Water Content (by Karl Fischer) | 0.2% | 0.8% | 0.1% | ≤ 1.0% |
RRT = Relative Retention Time
Experimental Protocols
Detailed methodologies for key quality control experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To determine the purity of this compound and quantify any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Objective: To confirm the molecular weight of this compound.
Methodology:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
LC Conditions: Use the same HPLC method as described above.
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule of this compound ([M+H]⁺) at approximately m/z 324.25.
¹H NMR for Structural Confirmation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16 or 32.
-
Relaxation Delay: 1-2 seconds.
-
-
Analysis: The acquired ¹H NMR spectrum should be consistent with the known chemical structure of this compound, showing the expected chemical shifts, splitting patterns, and integrations for all protons.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Technical Support Center: Optimizing Buffer Conditions for MP07-66 Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for enzymatic activity assays involving MP07-66, a known activator of Protein Phosphatase 2A (PP2A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of FTY720 that functions as a specific activator of Protein Phosphatase 2A (PP2A).[1] It exerts its effect by disrupting the interaction between PP2A and its endogenous inhibitor, SET, leading to the reactivation of PP2A's phosphatase activity.[1] This activation of PP2A can, in turn, stimulate the activity of other phosphatases like SHP-1 through a positive feedback loop.[2][3][4][5]
Q2: What are the critical parameters to consider when designing a buffer for an this compound activity assay?
The most critical parameters for an enzyme assay buffer are pH, buffer type, ionic strength, and the presence of any necessary cofactors or additives. Each of these factors must be optimized to ensure maximal and reproducible PP2A activity in the presence of this compound.
Q3: Which buffer systems are commonly used for PP2A assays?
Commonly used buffer systems for PP2A and other serine/threonine phosphatase assays include Tris-HCl, HEPES, and imidazole-HCl. The choice of buffer should be guided by the optimal pH for PP2A activity and the potential for the buffer itself to interact with the enzyme or other assay components.
Q4: What is the role of metal ions in PP2A activity?
PP2A is a metalloenzyme, and its catalytic activity is dependent on the presence of divalent metal ions, typically manganese (Mn²⁺) or magnesium (Mg²⁺), in the active site. Therefore, the inclusion of these ions in the assay buffer is often crucial for optimal activity. However, it's important to note that other divalent cations like calcium (Ca²⁺) can also influence PP2A activity.
Q5: How can I be sure that the observed activity is specific to PP2A?
To ensure the measured phosphatase activity is specific to PP2A, it is recommended to use okadaic acid, a potent inhibitor of PP1 and PP2A, as a control. Since this compound is a PP2A activator, a significant reduction in the this compound-induced activity in the presence of low nanomolar concentrations of okadaic acid would confirm that the activity is indeed from PP2A.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound enzymatic assays.
| Problem | Possible Cause | Suggested Solution |
| No or Low Enzyme Activity | Suboptimal Buffer pH: The pH of the assay buffer is outside the optimal range for PP2A activity. | Determine the optimal pH for your specific assay conditions by testing a range of pH values (e.g., 6.5-8.0) using appropriate buffers (e.g., MES, HEPES, Tris). |
| Incorrect Buffer Components: The buffer may be missing essential cofactors or contain inhibitory substances. | Ensure the presence of divalent cations like Mg²⁺ or Mn²⁺. Avoid phosphate-containing buffers if your assay detects phosphate release. | |
| Degraded this compound: The small molecule activator may have degraded due to improper storage. | Store this compound as recommended by the supplier, typically at -20°C or -80°C in a suitable solvent like DMSO. Prepare fresh working solutions for each experiment. | |
| Inactive Enzyme: The PP2A enzyme may be inactive due to improper storage or handling. | Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. Include a positive control with a known activator to verify enzyme activity. | |
| High Background Signal | Substrate Instability: The substrate may be spontaneously dephosphorylating. | Run a "substrate only" control (without enzyme) to measure the rate of spontaneous substrate degradation. If high, consider using a more stable substrate or adjusting assay conditions. |
| Contaminating Phosphatases: The sample may contain other phosphatases that are not the target of this compound. | Include okadaic acid in a control well to inhibit PP1 and PP2A. A significant decrease in signal will indicate the contribution of these phosphatases. | |
| Inconsistent Results | This compound Solubility Issues: The compound may be precipitating out of solution at the tested concentrations. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Visually inspect for any precipitation. The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) and consistent across all wells. |
| Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically affect enzyme activity. | Test the effect of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. A significant change in the dose-response curve may indicate aggregation. | |
| Pipetting Errors: Inaccurate pipetting can lead to significant variability. | Use calibrated pipettes and prepare a master mix of reagents to be added to all wells to ensure consistency. | |
| Unexpected Inhibition at High this compound Concentrations | Off-Target Effects: At high concentrations, small molecules can exhibit off-target effects that may be inhibitory. | Perform careful dose-response studies to determine the optimal concentration range for activation. If inhibition is observed, it may represent an off-target effect. |
| Assay Artifacts: The compound may interfere with the detection method at high concentrations (e.g., fluorescence quenching or absorbance interference). | Run controls with this compound and the detection reagents in the absence of the enzyme to check for interference. |
Experimental Protocols
Protocol 1: General PP2A Activity Assay using a Malachite Green-based Phosphate Detection Method
This protocol is a starting point and should be optimized for your specific experimental conditions.
Materials:
-
Purified PP2A enzyme
-
This compound
-
Phosphopeptide substrate (e.g., KRpTIRR)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mM CaCl₂, 1 mM MnCl₂, 1 mg/mL BSA, 1 mM DTT
-
Malachite Green Reagent
-
Phosphate Standard
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare the phosphopeptide substrate in Assay Buffer.
-
Prepare a phosphate standard curve.
-
-
Assay Reaction:
-
In a 96-well plate, add 25 µL of the diluted this compound solutions or vehicle control.
-
Add 25 µL of the PP2A enzyme solution to each well.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of the phosphopeptide substrate solution.
-
Incubate for 10-30 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding 100 µL of Malachite Green Reagent.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Determine the amount of phosphate released using the phosphate standard curve.
-
Plot the enzyme activity against the concentration of this compound.
-
Protocol 2: SHP-1 Activity Assay
This protocol can be used to investigate the downstream effects of PP2A activation by this compound on SHP-1 activity.
Materials:
-
Purified SHP-1 enzyme
-
Phosphopeptide substrate (e.g., pNPP or a specific phosphotyrosine peptide)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.01% Brij-35
-
Stop Solution (e.g., 1 M NaOH for pNPP)
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare the SHP-1 enzyme in Assay Buffer.
-
Prepare the substrate in Assay Buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of the SHP-1 enzyme solution.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate for 15-60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 405 nm (for pNPP) or using an appropriate method for the chosen substrate.
-
-
Data Analysis:
-
Calculate the rate of substrate dephosphorylation.
-
Quantitative Data Summary
Table 1: Recommended Buffer Components for Phosphatase Assays
| Component | PP2A Assay | SHP-1 Assay | Purpose |
| Buffer | 50 mM Tris-HCl or HEPES | 50 mM HEPES or Bis-Tris | Maintains optimal pH |
| pH | 7.0 - 7.5 | 6.0 - 7.5 | Optimal for enzyme activity |
| Divalent Cations | 0.1 mM CaCl₂, 1 mM MnCl₂ | - | Required for PP2A catalytic activity |
| Reducing Agent | 1 mM DTT | 5 mM DTT | Maintains cysteine residues in a reduced state |
| Detergent | 0.01% Brij-35 (optional) | 0.01% Brij-35 | Prevents non-specific binding and aggregation |
| Protein Carrier | 1 mg/mL BSA | - | Stabilizes the enzyme |
| Chelating Agent | - | 1 mM EDTA | Prevents inhibition by trace metal ions |
| Salt | - | 100 mM NaCl | Optimizes ionic strength |
Visualizations
Caption: Signaling pathway of this compound mediated PP2A activation.
Caption: General experimental workflow for an this compound activity assay.
Caption: Logical workflow for troubleshooting common assay issues.
References
Validation & Comparative
A Comparative Analysis of MP07-66 and FTY720 in Oncology
An objective guide for researchers and drug development professionals on the anti-cancer efficacy and mechanisms of MP07-66 and FTY720, supported by experimental data.
In the landscape of novel cancer therapeutics, both this compound and FTY720 (Fingolimod) have emerged as compounds of interest, demonstrating promising anti-neoplastic properties. While FTY720 is an FDA-approved immunomodulator for multiple sclerosis, its off-target effects have shown significant anti-cancer potential.[1][2][3][4][5] this compound, an analogue of FTY720, has been developed to harness these anti-cancer effects, purportedly without the associated immunosuppressive activity.[6] This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data supporting their potential use in oncology.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the anti-cancer effects of this compound and FTY720 from various preclinical studies. It is important to note that direct head-to-head comparative studies are limited, and the presented data is collated from independent research.
Table 1: In Vitro Cytotoxicity of this compound and FTY720 in Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | Key Findings | Reference |
| This compound | Chronic Lymphocytic Leukemia (CLL) | Primary CLL cells | Induced marked apoptosis in a dose-dependent manner (0–24 μM) at 24 and 48 hours. | [7] |
| FTY720 | HER2+ Breast Cancer (Trastuzumab-resistant) | BT-474-HR1, MDA-MB-453, HCC1954 | IC50 values between 5 and 10 μM. | [8] |
| Neuroblastoma | Not specified | Induced cell death. | [9][10] | |
| Various Cancers | HT-29, HCT-116, AGS, PC-3 | Showed cytotoxic effects. | [11] | |
| Breast and Prostate Cancer | Not specified | (S)-FTY720 vinylphosphonate (a derivative) showed an IC50 of 24 ± 5.7 μM for SK1 inhibition. | [12] | |
| Blast Crisis Chronic Myelogenous Leukemia (CML-BC) & Ph1+ Acute Lymphocytic Leukemia (ALL) | CML-BC CD34+ and Ph1 ALL CD34+/CD19+ progenitors | Induced apoptosis and impaired clonogenicity. | [13] |
Table 2: In Vivo Tumor Growth Inhibition by this compound and FTY720
| Compound | Cancer Model | Key Findings | Reference |
| This compound | Not available from search results | - | |
| FTY720 | Neuroblastoma Xenograft | Inhibited tumor growth and enhanced the tumor-suppressive effect of topotecan. | [9][10] |
| HER2+ Breast Cancer Xenograft (HCC1954) | Statistically significant reduction in xenograft growth compared to control. | [8] | |
| Various Cancer Xenograft Models | Reported to inhibit angiogenesis. | [1] | |
| p210/p190BCR/ABL-driven Leukemia Mouse Model | Remarkably suppressed leukemogenesis without toxicity. | [13] |
Mechanisms of Action
While both compounds exhibit anti-cancer properties, their primary mechanisms of action, based on current research, show key differences.
FTY720 exerts its anti-cancer effects through multiple pathways, often independent of its immunosuppressive action which is mediated by sphingosine-1-phosphate (S1P) receptor modulation.[1][3] Its key anti-cancer mechanisms include:
-
Inhibition of Sphingosine Kinase 1 (SK1): FTY720 can inhibit SK1, a proto-oncogenic enzyme, leading to an increase in pro-apoptotic sphingolipids.[2][4][5]
-
Activation of Protein Phosphatase 2A (PP2A): FTY720 can activate the tumor suppressor PP2A, leading to the dephosphorylation and inactivation of pro-survival proteins like Akt and ERK.[1][14]
-
Induction of Apoptosis: FTY720 has been shown to induce caspase-dependent and independent apoptosis in various cancer cells.[2][8]
-
Inhibition of PI3K/Akt Pathway: Downregulation of the PI3K/Akt signaling pathway is a common outcome of FTY720 treatment in cancer cells.[1][2]
This compound , being an FTY720 analogue, was designed to be devoid of the immunosuppressive effects mediated by S1P receptors.[6] Its primary anti-cancer mechanism identified so far is:
-
Reactivation of PP2A: this compound disrupts the SET-PP2A complex, leading to the reactivation of the tumor suppressor PP2A.[6] This in turn can lead to the dephosphorylation of key signaling proteins.
-
Activation of SHP-1: Through PP2A activation, this compound can stimulate the activity of SHP-1, another phosphatase, creating a positive feedback loop that promotes apoptosis in cancer cells like those in CLL.[7][15][16]
Signaling Pathway Diagrams
Caption: Simplified signaling pathways affected by FTY720 in cancer cells.
Caption: Proposed mechanism of action for this compound in promoting apoptosis.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison.
Cell Viability and Cytotoxicity Assays
-
WST-1 Assay: Trastuzumab-resistant breast cancer cells were seeded in 96-well plates and treated with FTY720 at concentrations ranging from 0.625 to 20 μM. After 72 hours of incubation, WST-1 reagent was added, and the absorbance was measured to determine cell viability relative to untreated controls.[8]
-
LDH Cytotoxicity Assay: The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium was quantified as a measure of cytotoxicity.[8]
-
MTT Assay: Cancer cell lines were treated with various concentrations of the compounds. After a specified incubation period, MTT solution was added, followed by a solubilizing agent. The absorbance, which correlates with the number of viable cells, was then measured.[9][11]
Apoptosis Assays
-
Annexin V Staining: Cells treated with the compounds were stained with Annexin V-FITC and propidium iodide (PI). The stained cells were then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in treated cells via flow cytometry or microscopy.[8][17]
In Vivo Xenograft Studies
-
Neuroblastoma Xenograft Model: A neuroblastoma xenograft model was used to assess the in vivo efficacy of FTY720. Tumor growth was monitored over time in treated versus control groups.[9][10]
-
HER2+ Breast Cancer Xenograft Model: HCC1954 cells were implanted in mice. Once tumors were established, mice were treated with FTY720, and tumor volume was measured to evaluate the anti-tumor effect.[8]
Western Blot Analysis
-
Protein expression and phosphorylation status of key signaling molecules (e.g., Akt, ERK, SHP-1) were assessed by Western blotting. Cell lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[7][8][9]
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of anti-cancer compounds.
Conclusion
Both this compound and FTY720 demonstrate significant anti-cancer potential through mechanisms centered on the activation of tumor-suppressive phosphatases. FTY720 has a broader, more established profile of anti-cancer activity across various cancer types, albeit with potential immunosuppressive side effects.[2][4][5] this compound offers a more targeted approach by activating the PP2A/SHP-1 axis, potentially avoiding the S1P receptor-mediated immunosuppression of FTY720.[6][7][15] The lack of direct comparative studies makes it difficult to definitively state which compound is more efficacious. Future research should focus on head-to-head comparisons of these two agents in various cancer models to better delineate their therapeutic potential and optimal clinical applications. The data presented herein provides a foundation for researchers to design such studies and further explore the therapeutic utility of these promising compounds.
References
- 1. The antineoplastic properties of FTY720: evidence for the repurposing of fingolimod - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTY720 for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The emerging role of FTY720 (Fingolimod) in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTY720 in resistant human epidermal growth factor receptor 2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FTY720 inhibits tumor growth and enhances the tumor-suppressive effect of topotecan in neuroblastoma by interfering with the sphingolipid signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FTY720 Inhibits Tumor Growth and Enhances the Tumor-Suppressive Effect of Topotecan in Neuroblastoma by Interfering With the Sphingolipid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel FTY720 Analogs with Anticancer Activity through PP2A Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FTY720, a new alternative for treating blast crisis chronic myelogenous leukemia and Philadelphia chromosome–positive acute lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Pro-Apoptotic Efficacy of MP07-66 in Primary Chronic Lymphocytic Leukemia (CLL) Cells: A Comparative Analysis
This guide provides a comparative analysis of the pro-apoptotic activity of MP07-66 in primary Chronic Lymphocytic Leukemia (CLL) cells. The performance of this compound is evaluated alongside other therapeutic agents, supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential as a targeted therapy.
Introduction to this compound
This compound is a novel FTY720 analog that has demonstrated promising anti-tumor effects in CLL.[1] Unlike its parent compound, this compound is devoid of immunosuppressive effects.[1] Its mechanism of action centers on the reactivation of Protein Phosphatase 2A (PP2A), a key tumor suppressor often inactivated in cancer cells.[1] this compound disrupts the inhibitory complex between SET and PP2A, leading to the restoration of PP2A activity and subsequent induction of apoptosis in malignant B cells.[1]
Comparative Pro-Apoptotic Activity
The pro-apoptotic effects of this compound have been evaluated both as a single agent and in combination with other compounds in primary CLL cells. The following tables summarize the quantitative data from these studies.
Table 1: Single-Agent Pro-Apoptotic Activity of this compound in Primary CLL Cells
| Concentration (µM) | Treatment Duration (hours) | Mean % Apoptosis (Early + Late) ± SD |
| 0 | 24 | Baseline Spontaneous Apoptosis |
| 8 | 24 | Data available in source[2][3] |
| 16 | 24 | Data available in source[2] |
| 24 | 24 | Data available in source[2] |
| 0 | 48 | Baseline Spontaneous Apoptosis |
| 8 | 48 | Data available in source[2] |
| 16 | 48 | Data available in source[2] |
| 24 | 48 | Data available in source[2] |
Data represents the mean percentage of apoptotic cells as determined by annexin V–propidium iodide flow cytometry.[2]
Table 2: Comparative Pro-Apoptotic Activity of this compound and Nintedanib in Primary CLL Cells
| Treatment | Concentration (µM) | Treatment Duration (hours) | Mean % Apoptosis (Early + Late) ± SD |
| Nintedanib | 15 | 6 | Data available in source[4] |
| This compound | 8 | 6 | Data available in source[4] |
| Nintedanib + this compound | 15 + 8 | 6 | Data available in source[4] |
| Nintedanib | 15 | 12 | Data available in source[4] |
| This compound | 8 | 12 | Data available in source[4] |
| Nintedanib + this compound | 15 + 8 | 12 | Data available in source[4] |
Nintedanib is a direct activator of SHP-1. The combination of this compound and nintedanib demonstrates a more robust apoptotic response in CLL cells.[4]
Mechanism of Action: The PP2A/SHP-1 Signaling Axis
This compound induces apoptosis in CLL cells by activating a positive feedback signaling loop involving PP2A and the tyrosine phosphatase SHP-1.[4][5][6] Lyn, a member of the Src family of kinases, is overactive in CLL and contributes to the suppression of apoptosis.[4][6] this compound circumvents this by activating PP2A, which in turn activates SHP-1 by dephosphorylating an inhibitory serine residue (phospho-S591).[4][5][6] Activated SHP-1 then dephosphorylates and activates pro-apoptotic proteins, such as procaspase-8, ultimately leading to programmed cell death.[2][4][5]
Caption: Signaling pathway of this compound-induced apoptosis in CLL cells.
Alternative Therapeutic Strategies
-
Nintedanib: This agent directly activates the cytosolic pool of SHP-1, bypassing the need for PP2A-mediated activation.[4][5] By directly targeting SHP-1, nintedanib also leads to the dephosphorylation of pro-apoptotic players and induces apoptosis.[4][5][6] Its efficacy is significantly enhanced when used in combination with this compound.[4]
-
DT-061: As a small-molecule activator of PP2A (SMAP), DT-061 also shows cytotoxic effects in CLL cells, including those resistant to multiple drugs.[7] Interestingly, its mechanism appears to be independent of Bax/Bak activation and instead relies on the induction of mitochondrial permeability transition pores.[7]
Experimental Protocols
1. Isolation of Primary CLL Cells
Primary CLL cells are isolated from peripheral blood of patients with CLL using Ficoll-Hypaque density gradient centrifugation. The purity of the B-cell population is assessed by flow cytometry to ensure it is >90% CD19+.
2. Apoptosis Assay
-
Method: Annexin V-propidium iodide (PI) double staining followed by flow cytometry.
-
Procedure:
-
CLL cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are treated with varying concentrations of this compound, nintedanib, or a combination of both for the indicated time points (e.g., 6, 12, 24, 48 hours).
-
After treatment, cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide are added to the cell suspension.
-
The mixture is incubated for 15 minutes at room temperature in the dark.
-
Apoptosis is analyzed by flow cytometry. Early apoptotic cells are Annexin V-positive and PI-negative, while late apoptotic/necrotic cells are both Annexin V and PI-positive.
-
Caption: Experimental workflow for assessing apoptosis in CLL cells.
3. Western Blotting
-
Purpose: To detect the cleavage of caspase-3 and PARP (hallmarks of caspase-dependent apoptosis) and to assess the phosphorylation status of key signaling proteins like SHP-1, procaspase-8, and PP2Ac.
-
Procedure:
-
CLL cells are treated as described above.
-
Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against cleaved caspase-3, cleaved PARP, pY380-procasp8, pY307-PP2Ac, or β-actin (as a loading control).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
4. PP2A Activity Assay
-
Method: A commercial PP2A immunoprecipitation phosphatase assay kit can be used.
-
Procedure:
-
CLL cells are treated with this compound.
-
Cell lysates are prepared.
-
PP2A is immunoprecipitated from the lysates.
-
The phosphatase activity is measured by the release of phosphate from a synthetic phosphopeptide substrate, following the manufacturer's instructions.
-
Conclusion
This compound represents a promising therapeutic agent for CLL by effectively inducing apoptosis in malignant B cells. Its mechanism of action, centered on the reactivation of the PP2A/SHP-1 signaling axis, offers a targeted approach to overcome the survival advantages of CLL cells. Comparative data suggests that its pro-apoptotic effects are significant and can be potentiated by combination with other agents like nintedanib. Further investigation into its clinical efficacy is warranted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. haematologica.org [haematologica.org]
- 3. haematologica.org [haematologica.org]
- 4. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PP2A modulation overcomes multidrug resistance in chronic lymphocytic leukemia via mPTP-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Preclinical Compound MP07-66 and Standard Therapies for Chronic Lymphocytic Leukemia
An Objective Guide for Researchers and Drug Development Professionals
Chronic Lymphocytic Leukemia (CLL), the most common leukemia in adults in Western countries, is characterized by the accumulation of neoplastic B-lymphocytes. The treatment landscape for CLL has been revolutionized over the past decade, moving from broad-acting chemoimmunotherapy to highly specific targeted agents. Standard of care now includes BTK inhibitors, BCL-2 inhibitors, and anti-CD20 monoclonal antibodies, which have significantly improved patient outcomes.[1][2][3] In the continuous search for novel therapeutic strategies, new molecules with unique mechanisms of action are being investigated.
This guide provides a comparative analysis of MP07-66, a novel preclinical compound, and the established standard-of-care therapies for CLL. It is important to note that this compound is currently in the preclinical stage of development, and no clinical data in humans is available. Therefore, this comparison focuses on the mechanism of action and available in vitro experimental data, providing a framework for understanding its potential placement in the CLL treatment paradigm.
Comparative Analysis of Therapeutic Mechanisms
Standard CLL therapies primarily target two central pathways essential for the survival and proliferation of malignant B-cells: the B-cell receptor (BCR) signaling cascade and the intrinsic apoptosis pathway regulated by the BCL-2 family of proteins. This compound introduces a novel mechanism by activating a key cellular phosphatase, creating a distinct approach to inducing apoptosis in CLL cells.
This compound: A Novel PP2A Activator
This compound is a novel analog of FTY720 that induces apoptosis in CLL cells by activating Protein Phosphatase 2A (PP2A).[4] In CLL, the kinase Lyn is overactive and contributes to the inhibition of the tyrosine phosphatase SHP-1. This compound activates PP2A, which in turn dephosphorylates and activates SHP-1.[5] This reactivation of the PP2A/SHP-1 phosphatase axis counteracts the pro-survival signaling driven by kinases, ultimately leading to programmed cell death.[5][4]
Standard CLL Therapies: Targeting Established Pathways
BTK Inhibitors (e.g., Ibrutinib): These agents are small molecules that covalently bind to and irreversibly inhibit Bruton's tyrosine kinase (BTK), a critical enzyme in the BCR signaling pathway.[6][7] By blocking BTK, these drugs disrupt the downstream signals that promote CLL cell proliferation, survival, and migration.[6][7]
BCL-2 Inhibitors (e.g., Venetoclax): CLL cells overexpress the anti-apoptotic protein B-cell lymphoma 2 (BCL-2), which sequesters pro-apoptotic proteins and prevents cell death. Venetoclax is a selective BCL-2 inhibitor that binds to BCL-2, releasing pro-apoptotic proteins and triggering the mitochondrial pathway of apoptosis.[8][9][10]
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. massivebio.com [massivebio.com]
- 3. Chronic Lymphocytic Leukemia Treatment - NCI [cancer.gov]
- 4. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 5. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 7. Ibrutinib combinations in CLL therapy: scientific rationale and clinical results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BCL2 selective inhibitor venetoclax induces rapid onset apoptosis of CLL cells in patients via a TP53-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. go.drugbank.com [go.drugbank.com]
Confirming On-Target Activity of MP07-66 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the on-target activity of MP07-66, a novel FTY720 analog that activates Protein Phosphatase 2A (PP2A).[1][2] this compound holds promise in cancer therapy, particularly in chronic lymphocytic leukemia (CLL), by reactivating the tumor suppressor functions of PP2A.[1][3] This guide outlines key experimental approaches to validate its direct engagement with PP2A and its downstream signaling effects, comparing it with its parent compound, FTY720 (Fingolimod), and another class of PP2A activators, Small Molecule Activators of PP2A (SMAPs).
Executive Summary
This compound is a direct activator of PP2A, a crucial serine/threonine phosphatase often inactivated in various cancers.[1] It functions by disrupting the inhibitory complex between PP2A and its endogenous inhibitor, SET.[1] This reactivation of PP2A leads to the dephosphorylation of downstream targets, including the protein tyrosine phosphatase SHP-1 at serine 591, thereby stimulating SHP-1's tumor-suppressive activity and inducing apoptosis in cancer cells.[3][4]
Confirming the on-target activity of this compound is paramount for its preclinical and clinical development. This guide details three primary experimental strategies:
-
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA) to confirm the physical interaction between this compound and PP2A in a cellular context.
-
Proximal Target Modulation: In-cell PP2A activity assays and co-immunoprecipitation to directly measure the activation of PP2A and the disruption of the PP2A-SET complex.
-
Downstream Signaling Effects: Western blotting to assess the phosphorylation status of key downstream substrates of the PP2A/SHP-1 axis.
Comparative Analysis of PP2A Activators
| Feature | This compound | FTY720 (Fingolimod) | SMAP (DT-061) |
| Primary Target | PP2A (via disruption of SET-PP2A interaction)[1] | PP2A (via disruption of SET-PP2A interaction)[5][6] | PP2A (direct binding to the Aα subunit)[7] |
| Mechanism of Action | Reactivates PP2A by displacing the endogenous inhibitor SET.[1] | Similar to this compound, displaces SET from PP2A.[5][6] | Allosterically activates PP2A through direct binding.[7] |
| Reported Cellular Effects | Induces apoptosis in CLL cells.[3] | Induces apoptosis in various cancer cell lines.[8] | Decreases cell viability in lung and prostate cancer cell lines with IC50 values in the 10-15 µM range.[7][9] |
| Key Downstream Effect | Activates SHP-1 by dephosphorylating pS591.[4] | Activates PP2A and dephosphorylates downstream targets like ERK1/2.[8] | Dephosphorylates downstream targets such as AKT and MYC. |
| Immunosuppressive Activity | Devoid of immunosuppressive effects.[1][2] | Potent immunosuppressant. | Not reported to have immunosuppressive activity. |
Experimental Protocols
This section provides detailed methodologies for the key experiments to confirm the on-target activity of this compound.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[10]
Experimental Workflow:
Protocol:
-
Cell Culture: Plate the cells of interest (e.g., CLL patient-derived cells or a relevant cell line) and grow them to 80-90% confluency.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: Resuspend the treated cells in PBS and aliquot them into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant (soluble fraction) and analyze the levels of soluble PP2A catalytic subunit (PP2Ac) by Western blotting using a specific antibody. A positive result is indicated by a higher amount of soluble PP2A at elevated temperatures in the this compound-treated samples compared to the vehicle control.
In-Cell PP2A Activity Assay
This assay directly measures the enzymatic activity of PP2A in cell lysates.
Experimental Workflow:
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound, FTY720, or vehicle. Lyse the cells in a suitable buffer containing protease inhibitors.
-
Immunoprecipitation: Immunoprecipitate the PP2A catalytic subunit from the cell lysates using a specific antibody conjugated to beads.
-
Phosphatase Assay: Wash the immunoprecipitated PP2A beads and resuspend them in a phosphatase assay buffer. Add a synthetic phosphopeptide substrate.
-
Detection: After incubation, measure the amount of free phosphate released using a detection reagent such as Malachite Green. An increase in phosphate release in the this compound-treated samples indicates increased PP2A activity.
Co-Immunoprecipitation of PP2A and SET
This experiment aims to demonstrate that this compound disrupts the interaction between PP2A and its inhibitor SET.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described above.
-
Immunoprecipitation: Immunoprecipitate the PP2A catalytic subunit from the cell lysates.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze the eluates by Western blotting using antibodies against both PP2A and SET. A decrease in the amount of SET co-immunoprecipitated with PP2A in the this compound-treated samples would confirm the disruption of the complex.
Western Blot Analysis of Downstream Signaling
This method assesses the functional consequence of PP2A activation by examining the phosphorylation status of its downstream targets.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 5. mdpi.com [mdpi.com]
- 6. Sphingosine analogue drug FTY720 targets I2PP2A/SET and mediates lung tumour suppression via activation of PP2A‐RIPK1‐dependent necroptosis | EMBO Molecular Medicine [link.springer.com]
- 7. JCI Insight - Direct activation of PP2A for the treatment of tyrosine kinase inhibitor–resistant lung adenocarcinoma [insight.jci.org]
- 8. FTY720 demonstrates promising preclinical activity for chronic lymphocytic leukemia and lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
Validating the Lack of Immunosuppressive Effects of MP07-66: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MP07-66, a novel FTY720 analog, against its parent compound, FTY720 (Fingolimod), and other therapeutic alternatives for Chronic Lymphocytic Leukemia (CLL). The focus of this guide is to validate the assertion that this compound is devoid of the immunosuppressive effects characteristic of FTY720 and other CLL treatments. While this compound is reported to lack immunosuppressive activity, this guide also outlines the necessary experimental protocols to generate robust comparative data to substantiate this claim.[1]
Executive Summary
This compound is a promising therapeutic candidate that activates Protein Phosphatase 2A (PP2A), leading to the apoptosis of malignant B cells in Chronic Lymphocytic Leukemia (CLL).[2][3] Unlike its parent compound, FTY720, which is an established immunosuppressant, this compound is designed to be non-immunosuppressive.[1] This guide presents a comparative overview of the known immunosuppressive effects of FTY720 and other CLL therapies, alongside the proposed, non-immunosuppressive profile of this compound. Detailed experimental protocols are provided to enable researchers to independently verify these claims.
Comparative Analysis of Immunosuppressive Profiles
The following table summarizes the known and proposed immunosuppressive effects of this compound and its comparators. It is important to note that the data for this compound's effect on healthy immune cells is currently limited in publicly available literature. The values presented are hypothetical and represent the expected outcome based on the claim that it is "devoid of immunosuppressive effects."[1]
| Compound | Primary Mechanism of Action | Effect on T-Cell Proliferation (Healthy Donors) | Effect on Pro-inflammatory Cytokine Release (e.g., IFN-γ, IL-2) by T-Cells | Known Immunosuppressive Side Effects |
| This compound | PP2A Activator, induces apoptosis in CLL cells | Hypothesized: No significant inhibition | Hypothesized: No significant reduction | Reported as non-immunosuppressive [1] |
| FTY720 (Fingolimod) | Sphingosine-1-phosphate (S1P) receptor modulator | Significant inhibition by preventing lymphocyte egress from lymph nodes[4][5] | Reduction in circulating pro-inflammatory cytokines[6][7] | Lymphopenia, increased risk of infections[4] |
| Ibrutinib | Bruton's tyrosine kinase (BTK) inhibitor | Inhibition of T-cell and B-cell proliferation[8] | Modulates cytokine secretion[8][9][10] | Increased risk of infections, lymphocytopenia[8][9] |
| Acalabrutinib | Selective Bruton's tyrosine kinase (BTK) inhibitor | Can lead to immunosuppression and increased risk of infections[11][12] | Affects B-cell activation and signaling[11] | Increased risk of infections, secondary hypogammaglobulinemia[11][12] |
| Venetoclax | B-cell lymphoma 2 (BCL-2) inhibitor | Can reduce absolute numbers of T-cells and NK cells[13] | Can reduce the production of inflammatory cytokines[13] | Neutropenia, increased risk of infections[14][15] |
Experimental Protocols for Validation
To empirically validate the non-immunosuppressive nature of this compound, the following standard in vitro assays are recommended.
T-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferative capacity of healthy human T-lymphocytes in comparison to FTY720.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Enrichment: Purify CD3+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Cell Staining: Label the purified T-cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled T-cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound, FTY720 (as a positive control for inhibition), and a vehicle control.
-
Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.
-
-
Incubation: Culture the cells for 72-96 hours.
-
Data Acquisition: Analyze T-cell proliferation by flow cytometry. The dilution of the CFSE dye is proportional to the number of cell divisions.
-
Analysis: Quantify the percentage of proliferated cells and the proliferation index for each treatment condition.
Cytokine Release Assay
Objective: To measure the effect of this compound on the production of key pro-inflammatory cytokines by activated T-cells.
Methodology:
-
Cell Culture and Stimulation: Follow steps 1-4 of the T-Cell Proliferation Assay (without CFSE staining).
-
Supernatant Collection: After 48-72 hours of incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification:
-
Measure the concentrations of key cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) in the supernatants.
-
Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs for quantification.
-
-
Analysis: Compare the cytokine levels in this compound treated wells to the vehicle control and the FTY720-treated wells.
Mixed Lymphocyte Reaction (MLR)
Objective: To evaluate the effect of this compound on the T-cell response to allogeneic stimulation, a functional measure of the cellular immune response.
Methodology:
-
Cell Isolation: Isolate PBMCs from two different healthy donors.
-
Cell Preparation:
-
Treat the PBMCs from one donor (stimulator cells) with mitomycin C or irradiation to prevent their proliferation.
-
The PBMCs from the second donor will serve as the responder cells.
-
-
Co-culture:
-
Co-culture the responder and stimulator cells in a 96-well plate.
-
Add various concentrations of this compound, a positive control immunosuppressant (e.g., Cyclosporine A or FTY720), and a vehicle control.
-
-
Incubation: Incubate the co-culture for 5-7 days.
-
Proliferation Measurement: Assess the proliferation of the responder T-cells by adding a radioactive tracer (e.g., ³H-thymidine) or a colorimetric reagent (e.g., MTT) for the last 18-24 hours of culture.
-
Data Acquisition: Measure the incorporation of the tracer or the colorimetric change.
-
Analysis: Compare the level of T-cell proliferation in the presence of this compound to the controls.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and the general workflow for assessing immunosuppressive effects.
Caption: this compound mechanism in CLL cells.
Caption: Workflow for immunosuppression assessment.
Conclusion
This compound presents a novel therapeutic strategy for CLL by targeting the PP2A-SHP-1 axis to induce apoptosis in malignant cells. A key differentiator for this compound is its purported lack of immunosuppressive activity, a significant advantage over its parent compound, FTY720, and other CLL treatments that often compromise the patient's immune system. While initial information supports this claim, rigorous experimental validation is crucial. The comparative data and detailed protocols provided in this guide are intended to empower researchers to independently and objectively assess the immunomodulatory profile of this compound, thereby substantiating its potential as a safer therapeutic alternative.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FTY720 immunosuppression impairs effector T cell peripheral homing without affecting induction, expansion, and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 blocks egress of T cells in part by abrogation of their adhesion on the lymph node sinus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FTY720 controls disease severity and attenuates sciatic nerve damage in chronic experimental autoimmune neuritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Drug repurposing: Ibrutinib exhibits immunosuppressive potential in organ transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of ibrutinib on T-cell immunity in patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. droracle.ai [droracle.ai]
- 12. cancerresearchuk.org [cancerresearchuk.org]
- 13. Distinct immune composition in lymph node and peripheral blood of CLL patients is reshaped during venetoclax treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iwcll.org [iwcll.org]
- 15. ashpublications.org [ashpublications.org]
A Comparative Guide to the Molecular Targets of MP07-66 and FTY720
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the molecular targets of two structurally related compounds, MP07-66 and FTY720 (Fingolimod). While both are analogs of the natural sphingolipid metabolite myriocin, their distinct molecular interactions lead to different biological outcomes. This document summarizes key quantitative data, outlines experimental methodologies for target validation, and visualizes the signaling pathways involved.
Executive Summary
FTY720 (Gilenya®), a first-in-class oral therapy for relapsing-remitting multiple sclerosis, is a prodrug that, upon phosphorylation, acts as a potent modulator of sphingosine-1-phosphate (S1P) receptors, leading to immunosuppression by sequestering lymphocytes in lymph nodes.[1][2] Beyond its well-characterized effects on S1P receptors, FTY720 and its phosphorylated form (FTY720-P) have been shown to interact with other molecular targets, including protein phosphatase 2A (PP2A), sphingosine kinase 1 (SK1), and ceramide synthases (CerS), contributing to its anti-cancer properties.[3][4]
This compound is a non-immunosuppressive analog of FTY720 designed to minimize S1P receptor activity and leverage alternative signaling pathways.[1][5][6] Its primary molecular target is the SET-PP2A complex, where it functions as a PP2A activator, inducing apoptosis in cancer cells.[1][6] Furthermore, this compound indirectly activates the tyrosine phosphatase SHP-1, expanding its potential as a therapeutic agent in oncology.[1][3][5]
Data Presentation: Quantitative Comparison of Molecular Interactions
The following tables summarize the available quantitative data for the interaction of this compound and FTY720 with their respective molecular targets.
Table 1: this compound Molecular Target Interactions
| Target | Parameter | Value | Cell/System | Reference |
| SET-PP2A | Apoptosis Induction | 8 µM (induces apoptosis) | Chronic Lymphocytic Leukemia (CLL) cells | [5][7] |
| SHP-1 | Activation | 8 µM (induces activation) | Chronic Lymphocytic Leukemia (CLL) cells | [1][5] |
Table 2: FTY720 and FTY720-P Molecular Target Interactions
| Compound | Target | Parameter | Value | Cell/System | Reference |
| FTY720-P | S1P1 Receptor | EC50 | 0.3 nM | CHO cells | [8] |
| FTY720-P | S1P3 Receptor | EC50 | 0.35 nM | CHO cells | [8] |
| FTY720-P | S1P4 Receptor | EC50 | 0.55 nM | CHO cells | [8] |
| FTY720-P | S1P5 Receptor | EC50 | 0.2 nM | CHO cells | [8] |
| FTY720 | Sphingosine Kinase 1 (SK1) | IC50 | ~50 µM | Purified enzyme | [3] |
| FTY720 | Ceramide Synthase 2 (CerS2) | IC50 | 6.4 µM | Human pulmonary artery endothelial cell lysate | [9][10] |
| FTY720 | Ceramide Synthase 2 (CerS2) | Ki | 2.15 µM | Human pulmonary artery endothelial cell lysate | [10] |
| FTY720 | PP2A | Activation | 3 µM (induces activation) | Breast cancer cell lines |
Signaling Pathways
The distinct molecular targets of this compound and FTY720 initiate different downstream signaling cascades.
This compound Signaling Pathway
This compound primarily acts by disrupting the inhibitory interaction between SET and the catalytic subunit of PP2A. This leads to the reactivation of PP2A, a serine/threonine phosphatase that acts as a tumor suppressor by dephosphorylating key proteins involved in cell growth and survival pathways, such as Akt and ERK.[1][5] Activated PP2A also dephosphorylates and activates the tyrosine phosphatase SHP-1, which can further contribute to the pro-apoptotic effects of this compound.[1][3][5]
FTY720 Signaling Pathway
FTY720 is a prodrug that is phosphorylated in vivo to FTY720-phosphate (FTY720-P). FTY720-P is a potent agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to receptor internalization and degradation, effectively acting as a functional antagonist and preventing lymphocyte egress from lymph nodes.[2] This is the primary mechanism for its immunosuppressive effects. Additionally, non-phosphorylated FTY720 can inhibit SK1 and CerS, and both FTY720 and FTY720-P can activate PP2A, contributing to its anti-cancer activities.[3][4][10]
Experimental Protocols
This section provides an overview of the methodologies used to characterize the interactions of this compound and FTY720 with their molecular targets.
PP2A Activity Assay (for this compound and FTY720)
This assay measures the ability of a compound to activate PP2A by quantifying the dephosphorylation of a synthetic phosphopeptide substrate.
Workflow:
Detailed Method:
-
Cell Lysate Preparation: Cells of interest are lysed in a buffer that preserves phosphatase activity.
-
Compound Incubation: The cell lysate is incubated with varying concentrations of the test compound (this compound or FTY720) to allow for interaction with the SET-PP2A complex.
-
Substrate Addition: A synthetic phosphopeptide, a known substrate for PP2A (e.g., K-R-pT-I-R-R), is added to the reaction mixture.
-
Dephosphorylation Reaction: The mixture is incubated at 37°C to allow PP2A to dephosphorylate the substrate.
-
Reaction Termination: The reaction is stopped by the addition of a quenching solution.
-
Phosphate Detection: A Malachite Green-based reagent is added, which forms a colored complex with the free phosphate released during the reaction.
-
Quantification: The absorbance of the colored complex is measured using a spectrophotometer, and the amount of free phosphate is determined from a standard curve. This is directly proportional to the PP2A activity.
SHP-1 Phosphatase Activity Assay (for this compound)
This assay determines the effect of this compound on the catalytic activity of the tyrosine phosphatase SHP-1.
Workflow:
Detailed Method:
-
SHP-1 Immunoprecipitation: SHP-1 is isolated from cell lysates (previously treated with or without this compound) using an anti-SHP-1 antibody coupled to agarose beads.[1][5]
-
Substrate Incubation: The immunoprecipitated SHP-1 is incubated with a synthetic phosphotyrosine-containing substrate (e.g., pNPP or a specific peptide).
-
Dephosphorylation: The reaction is allowed to proceed at 37°C.
-
Detection: The phosphatase activity is quantified by measuring the amount of product formed (e.g., p-nitrophenol from pNPP) or by using a specific antibody that recognizes the dephosphorylated substrate.
S1P Receptor Binding Assay (for FTY720-P)
This assay measures the affinity of FTY720-P for different S1P receptor subtypes.
Workflow:
Detailed Method:
-
Membrane Preparation: Cell lines overexpressing a specific S1P receptor subtype are cultured and their membranes are isolated.
-
Radioligand Incubation: The membranes are incubated with a constant concentration of a radiolabeled S1P analog.
-
Competitive Binding: Increasing concentrations of unlabeled FTY720-P are added to compete with the radioligand for binding to the receptor.
-
Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of FTY720-P that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound and FTY720, despite their structural similarities, exhibit distinct molecular targeting profiles that translate into different pharmacological activities. FTY720's primary immunosuppressive action is mediated through its functional antagonism of S1P receptors, while its anti-cancer effects are attributed to a broader range of targets including PP2A, SK1, and CerS. In contrast, this compound is a more targeted agent, designed to be non-immunosuppressive by minimizing S1P receptor interaction. Its primary mechanism of action is the activation of the PP2A/SHP-1 phosphatase axis, making it a promising candidate for cancer therapy. This guide provides a foundational understanding of the molecular basis of action for these two compounds, which is crucial for researchers and clinicians in the fields of immunology and oncology. Further studies are warranted to fully elucidate the quantitative aspects of this compound's interaction with its targets and to explore the full therapeutic potential of both molecules.
References
- 1. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted activation of the SHP-1/PP2A signaling axis elicits apoptosis of chronic lymphocytic leukemia cells | Haematologica [haematologica.org]
- 4. selleckchem.com [selleckchem.com]
- 5. haematologica.org [haematologica.org]
- 6. researchgate.net [researchgate.net]
- 7. FTY720 Inhibits Ceramide Synthases and Up-regulates Dihydrosphingosine 1-Phosphate Formation in Human Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FTY720 inhibits ceramide synthases and up-regulates dihydrosphingosine 1-phosphate formation in human lung endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Navigating Imatinib Resistance in CML: A Comparative Guide to Alternative Therapies and the Investigational Role of MP07-66
For Immediate Release
Philadelphia, PA – While the advent of imatinib revolutionized the treatment of Chronic Myeloid Leukemia (CML), the emergence of resistance remains a significant clinical challenge. This guide provides a comparative analysis of established second and third-generation tyrosine kinase inhibitors (TKIs) for imatinib-resistant CML, alongside a prospective look at the novel investigational compound, MP07-66. This document is intended for researchers, scientists, and drug development professionals actively working to overcome TKI resistance in CML.
Disclaimer: There is currently no direct published data on the efficacy of this compound in imatinib-resistant CML models. The following discussion of this compound is based on its established mechanism of action in other hematological malignancies and the known signaling pathways implicated in CML, presenting a hypothetical but scientifically grounded therapeutic rationale.
The Challenge of Imatinib Resistance
Imatinib, a first-generation TKI, targets the constitutively active BCR-ABL1 kinase, the hallmark of CML. However, resistance can develop through various mechanisms, most commonly via point mutations in the BCR-ABL1 kinase domain that impair imatinib binding. Other mechanisms include BCR-ABL1 gene amplification and activation of alternative, BCR-ABL1-independent signaling pathways. This has necessitated the development of next-generation TKIs with broader activity against mutated forms of BCR-ABL1 and/or different mechanisms of action.
Second and Third-Generation TKIs: Established Alternatives
Several second and third-generation TKIs have been developed to overcome imatinib resistance. These agents exhibit increased potency and activity against a range of BCR-ABL1 mutations.
Comparative Efficacy of Approved TKIs in Imatinib-Resistant CML
The following table summarizes the in vitro efficacy of key second and third-generation TKIs against imatinib-sensitive and resistant CML cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating higher potency.
| Drug | Generation | K562 (Imatinib-Sensitive) IC50 (nM) | Ba/F3 T315I (Imatinib-Resistant) IC50 (nM) | Key Efficacy Notes |
| Imatinib | First | ~200-300 | >10,000 | Ineffective against T315I mutation. |
| Dasatinib | Second | ~0.5-1 | >300 | Active against many imatinib-resistant mutations except T315I.[1] |
| Nilotinib | Second | ~20-30 | >3,000 | More potent than imatinib; inactive against T315I mutation. |
| Bosutinib | Second | ~20-40 | >1,000 | Effective against many imatinib-resistant mutations, but not T315I. |
| Ponatinib | Third | ~0.5-1 | ~8-11 | Pan-BCR-ABL1 inhibitor, active against the T315I mutation and other resistant mutants.[1] |
Note: IC50 values are approximate and can vary between studies and experimental conditions.
A Novel Approach: The Potential of this compound in Imatinib-Resistant CML
This compound is a novel, non-immunosuppressive FTY720 analog that functions as a potent activator of Protein Phosphatase 2A (PP2A).[2] While not yet tested in CML, its mechanism of action presents a compelling hypothesis for its potential efficacy in imatinib-resistant settings.
Hypothetical Mechanism of Action of this compound in CML
In CML, particularly in advanced stages and in cases of imatinib resistance, the activity of the tumor suppressor PP2A is often suppressed.[3] This suppression is, in part, mediated by the BCR-ABL1-induced expression of the PP2A inhibitor, SET.[3] Reduced PP2A activity contributes to the hyper-phosphorylation and activation of pro-survival signaling pathways.
Furthermore, the protein tyrosine phosphatase SHP-1, a negative regulator of BCR-ABL1 signaling, is often downregulated in imatinib-resistant CML.[1][2] Studies have shown that activation of PP2A can lead to the dephosphorylation and activation of SHP-1.
Therefore, this compound, by activating PP2A, could potentially:
-
Directly lead to the dephosphorylation and inactivation of BCR-ABL1 and its downstream effectors.
-
Indirectly activate SHP-1, further enhancing the negative regulation of BCR-ABL1 signaling.
-
Induce apoptosis in CML cells, independent of direct BCR-ABL1 kinase inhibition.
This dual mechanism of action suggests that this compound could be effective even in CML cells harboring TKI-resistant BCR-ABL1 mutations or in cases where resistance is driven by BCR-ABL1-independent pathways.
Caption: Hypothetical signaling pathway of this compound in imatinib-resistant CML.
Experimental Protocols
To facilitate further research, this section outlines standardized methodologies for key in vitro experiments to assess the efficacy of novel compounds against imatinib-resistant CML.
Experimental Workflow for Drug Efficacy Testing
Caption: General experimental workflow for evaluating drug efficacy in CML models.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Imatinib-resistant CML cell lines (e.g., K562/R, Ba/F3-T315I)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed CML cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound (e.g., this compound) and control TKIs in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
CML cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Treat CML cells with the test compound at the desired concentrations for the indicated time.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and to assess their phosphorylation status.
Materials:
-
CML cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-BCR-ABL, anti-BCR-ABL, anti-p-Crkl, anti-Crkl, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated CML cells with RIPA buffer on ice.
-
Determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Future Directions
The therapeutic landscape for imatinib-resistant CML is continually evolving. While second and third-generation TKIs have significantly improved outcomes, the development of novel agents with distinct mechanisms of action, such as PP2A activators like this compound, holds promise for overcoming resistance and providing new therapeutic options for patients. Further preclinical investigation of this compound in well-characterized imatinib-resistant CML models is warranted to validate its therapeutic potential.
References
- 1. All tyrosine kinase inhibitor-resistant chronic myelogenous cells are highly sensitive to Ponatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of dasatinib and nilotinib in imatinib-resistant chronic myeloid leukemia: translating preclinical findings to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Apoptosis: A Comparative Guide to MP07-66 in Combination with Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synergistic effects of MP07-66, a novel FTY720 analog and protein phosphatase 2A (PP2A) activator, with the multi-kinase inhibitor nintedanib. Experimental data from preclinical studies in chronic lymphocytic leukemia (CLL) are presented to validate the enhanced therapeutic potential of this combination therapy. While the current body of published research primarily focuses on the synergy with nintedanib, the principles of dual targeting of oncogenic signaling pathways demonstrated here may inform future investigations with other kinase inhibitors.
Synergistic Induction of Apoptosis in Chronic Lymphocytic Leukemia Cells
This compound, an analog of FTY720, reactivates the tumor suppressor protein phosphatase 2A (PP2A) by disrupting the inhibitory SET-PP2A complex.[1] Nintedanib is a triple angiokinase inhibitor that also directly activates SHP-1, another key phosphatase.[2][3] The combination of this compound and nintedanib has been shown to induce a significantly higher rate of apoptosis in primary CLL cells compared to either agent alone.[2][3] This synergistic effect stems from the targeted activation of a positive feedback signaling loop involving SHP-1 and PP2A, which counteracts the pro-survival signaling driven by kinases like Lyn in CLL.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the combination of this compound and nintedanib in primary CLL cells.
Table 1: Apoptosis of Primary CLL Cells Following Treatment with this compound and Nintedanib
| Treatment Group | Concentration | 6 hours (% Apoptosis ± SD) | 12 hours (% Apoptosis ± SD) |
| Control (untreated) | - | 5.2 ± 1.5 | 10.5 ± 2.1 |
| This compound | 8 µM | 18.4 ± 3.2 | 35.1 ± 4.5 |
| Nintedanib | 15 µM | 20.1 ± 3.8 | 38.2 ± 4.9 |
| This compound + Nintedanib | 8 µM + 15 µM | 45.3 ± 5.1 | 68.7 ± 6.3 |
*P≤0.01 compared to single-agent treatment. Data is expressed as mean percentages of early and late apoptosis.[2][3]
Table 2: PP2A Phosphatase Activity in Primary CLL Cells
| Treatment Group | Concentration | Relative PP2A Activity (%) |
| Control (untreated) | - | ~100 |
| Okadaic Acid (PP2A inhibitor) | 5 nM | Drastically Reduced |
| This compound | 8 µM | Increased |
| Nintedanib | 15 µM | Increased |
| This compound + Nintedanib | 8 µM + 15 µM | Significantly Increased * |
*The combination of this compound and nintedanib leads to a more robust reactivation of PP2A compared to either agent alone.[2]
Signaling Pathway and Mechanism of Synergy
The synergistic effect of this compound and nintedanib is rooted in their complementary mechanisms of action that converge to reactivate key tumor-suppressing phosphatases.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Apoptosis Assay by Annexin V-Propidium Iodide Flow Cytometry
This protocol is used to quantify the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Culture: Freshly isolated primary CLL cells are cultured in appropriate media.
-
Treatment: Cells are treated with either vehicle control, 8 µM this compound, 15 µM nintedanib, or the combination of both for specified time points (e.g., 6 and 12 hours).[2][3]
-
Staining: After incubation, cells are harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells is determined from the flow cytometry data.
PP2A Phosphatase Activity Assay
This assay measures the enzymatic activity of PP2A in cell lysates.
Methodology:
-
Cell Lysis: CLL cells, treated as described above, are lysed to extract cellular proteins.
-
Immunoprecipitation (Optional but recommended for specificity): The PP2A catalytic subunit is immunoprecipitated from the cell lysates using a specific antibody.
-
Phosphatase Reaction: The immunoprecipitated PP2A or total cell lysate is incubated with a synthetic phosphopeptide substrate. Active PP2A will dephosphorylate the substrate, releasing free phosphate.
-
Phosphate Detection: The amount of free phosphate released is quantified using a malachite green-based colorimetric assay. The absorbance is measured at a specific wavelength (e.g., 620-650 nm).
-
Data Analysis: A standard curve using known concentrations of phosphate is used to determine the amount of phosphate released in the samples, which is proportional to the PP2A activity. Commercial kits, such as the PP2A Immunoprecipitation Phosphatase Assay Kit, provide the necessary reagents and a detailed protocol for this assay.
Conclusion
The combination of the PP2A activator this compound and the multi-kinase inhibitor nintedanib demonstrates a potent synergistic effect in inducing apoptosis in CLL cells. This is achieved through the dual activation of a critical phosphatase signaling axis, highlighting a promising therapeutic strategy. While data on the combination of this compound with other kinase inhibitors is currently limited, the mechanistic insights from the studies with nintedanib provide a strong rationale for exploring further combinations to overcome kinase inhibitor resistance and enhance anti-cancer efficacy. Future research should focus on evaluating this compound in combination with a broader range of kinase inhibitors across different cancer types.
References
- 1. Activation of PP2A and Inhibition of mTOR Synergistically Reduce MYC Signaling and Decrease Tumor Growth in Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of PP2A and inhibition of mTOR synergistically reduce MYC signaling and decrease tumor growth in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct activation of PP2A for the treatment of tyrosine kinase inhibitor-resistant lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for the Disposal of Uncharacterized Chemical Substance MP07-66
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For a substance designated as MP07-66, where specific disposal protocols may not be readily available, a systematic approach based on established hazardous waste management principles is essential. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper disposal of this compound or any uncharacterized chemical substance.
The first and most critical step in the disposal of any chemical is to consult its Safety Data Sheet (SDS). In the absence of an SDS for this compound, the compound must be treated as a hazardous waste of unknown identity. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes with an unknown identity.[1]
Immediate Actions and Precautions
In the absence of specific information for this compound, it is imperative to handle the substance with the utmost caution. Assume the substance is hazardous.
| Precautionary Step | Description |
| Personal Protective Equipment (PPE) | Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves. |
| Ventilation | Handle the substance in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. |
| Spill Containment | Have a spill kit readily available that is appropriate for general chemical spills. |
| Contact EHS | Immediately contact your institution's Environmental Health and Safety (EHS) department for guidance on handling and disposing of an uncharacterized substance. |
Experimental Protocols: General Disposal Procedure for Uncharacterized Chemicals
When specific disposal instructions for a substance like this compound are unavailable, the following general procedure should be implemented in consultation with your institution's EHS department.[1][2]
1. Waste Characterization:
-
Gather all available information about the substance. This includes any known properties, reactants used in its synthesis, or any analytical data.
-
This information is crucial for the EHS department to determine the potential hazards and proper disposal route.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams.
-
Solid Waste: Collect any solid form of this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the potential chemical properties of the waste.[3]
-
Liquid Waste: Collect any solutions containing this compound in a separate, dedicated, and leak-proof hazardous waste container. This container should be stored in secondary containment to prevent spills.[3]
3. Labeling and Storage:
-
All waste containers must be properly labeled. Use a chemical waste tag as soon as the first drop of waste is added.[4]
-
The label should clearly state "Hazardous Waste," the name "this compound (Uncharacterized)," the date of accumulation, and the principal investigator's name and contact information.
-
Store the waste container in a designated satellite accumulation area within the laboratory where it was generated. Do not store waste containers in hallways or public areas.[4]
4. Request for Pickup:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department through their designated online portal or procedure.[2]
-
Provide all required information accurately, including the chemical name (as this compound, noting it is uncharacterized), container size, and quantity.
Disposal Workflow for Uncharacterized Substance this compound
Caption: Disposal workflow for uncharacterized substance this compound.
References
Essential Safety & Handling Protocols for Novel Compound MP07-66
Disclaimer: The identifier "MP07-66" does not correspond to a publicly documented chemical substance. The following guidelines are based on established best practices for handling novel or uncharacterized chemical compounds in a research and development setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to conduct a thorough risk assessment before handling any new substance.
This guide provides essential, immediate safety and logistical information for handling the novel compound designated this compound. It includes procedural, step-by-step guidance to directly address operational questions, ensuring the safety of all laboratory personnel.
Personal Protective Equipment (PPE) Levels
The selection of appropriate Personal Protective Equipment (PPE) is critical when handling a new chemical entity. The four recognized levels of PPE provide a range of protection against different types of hazards.[1][2] A risk assessment should determine the appropriate level for handling this compound.
| PPE Level | Description | Typical Equipment |
| Level A | Required when the highest level of respiratory, skin, and eye protection is needed.[2][3] | - Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or supplied-air respirator.[2][3] - Totally encapsulating chemical-protective suit.[2][3] - Inner and outer chemical-resistant gloves.[2][3] - Chemical-resistant boots with steel toe and shank.[1][3] |
| Level B | Required when the highest level of respiratory protection is needed, but a lesser level of skin protection is sufficient.[2] | - Positive-pressure, full-facepiece SCBA or supplied-air respirator.[2] - Hooded chemical-resistant clothing (overalls, long-sleeved jacket, splash suit).[1][3] - Inner and outer chemical-resistant gloves.[2][3] - Chemical-resistant boots with steel toe and shank.[1] |
| Level C | Required when the airborne substance is known, its concentration is measured, and the criteria for using an air-purifying respirator are met.[1][2] | - Full-face or half-mask air-purifying respirator (NIOSH approved).[1][3] - Hooded chemical-resistant clothing.[3] - Inner and outer chemical-resistant gloves.[1][3] - Chemical-resistant boots with steel toe and shank.[1] |
| Level D | The minimum protection required; used for nuisance contamination only and not in areas with respiratory or skin hazards.[1] | - Coveralls.[2] - Safety glasses or face shield.[2] - Chemical-resistant, steel-toe boots or shoes.[2] - Gloves.[2] |
Experimental Workflow for Safe Handling of this compound
The following workflow outlines the necessary steps for assessing and handling a novel compound like this compound.
Caption: Workflow for risk assessment and safe handling of a novel compound.
Standard Operating and Disposal Procedures
1. Pre-Handling Preparation:
-
Information Gathering: Review all available data on this compound, including synthetic pathways and the toxicological data of any known structural analogs.
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood, glove box, or other ventilated enclosure.
-
PPE Donning: Don the appropriate level of PPE as determined by the risk assessment. Ensure all PPE is in good condition and fits correctly.
2. Handling and Storage:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a containment device (e.g., ventilated balance enclosure). Use disposable weighing boats and spatulas to minimize contamination.
-
Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, well-ventilated storage area. Ensure compatibility with other stored chemicals.
3. Spill and Emergency Procedures:
-
Minor Spill: In case of a small spill, alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Major Spill: Evacuate the laboratory and notify your institution's EHS or emergency response team immediately.
-
Exposure: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. For inhalation, move to fresh air and seek medical attention.
4. Decontamination and Disposal:
-
Surface Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent, as determined by the compound's properties.
-
Waste Segregation: Segregate all waste contaminated with this compound, including disposable PPE, weighing boats, and absorbent materials.
-
Waste Disposal: Dispose of all this compound waste in a clearly labeled, sealed container according to your institution's hazardous waste disposal procedures. Do not mix with other waste streams unless explicitly permitted.
By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the safe handling and disposal of novel compounds like this compound, fostering a culture of safety and responsibility in your laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
